N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBOSMTPWJVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166398-41-0 | |
| Record name | N-methyl-1,4-dioxaspiro[4.5]decan-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic secondary amine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure, incorporating a protected cyclohexanone moiety and a secondary amine, offers a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed, field-proven synthetic protocol, and an exploration of the potential pharmacological applications of this compound, with a focus on its relevance to researchers and drug development professionals.
Introduction: The Strategic Value of the Spirocyclic Scaffold
Spirocyclic systems have garnered considerable interest in modern drug design due to their inherent structural rigidity and three-dimensionality. Unlike their linear or planar counterparts, spirocycles can project substituents into distinct vectors of chemical space, enabling more precise and potent interactions with biological targets. This compound embodies these desirable characteristics, presenting a synthetically accessible scaffold for the exploration of new chemical entities. The presence of a secondary amine provides a key functional handle for derivatization, while the dioxaspiro motif acts as a bioisostere of a carbonyl group, potentially enhancing metabolic stability and modulating physicochemical properties.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [2] |
| CAS Number | 166398-41-0 (free base)[1][2][3]; 1703755-78-5 (hydrochloride)[4][5] | |
| Appearance | Predicted: Colorless to pale yellow oil or solid | |
| Boiling Point | Predicted: Decomposes before boiling at atmospheric pressure | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. The hydrochloride salt is expected to be water-soluble. | |
| pKa (predicted) | ~10.5 (for the protonated amine) |
Structural Representation:
Caption: 2D structure of this compound.
Synthesis and Reaction Mechanisms
The most logical and efficient synthetic route to this compound is a two-step process commencing from 1,4-cyclohexanedione. This involves the protection of one carbonyl group as a ketal, followed by reductive amination of the remaining carbonyl with methylamine.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The synthesis of the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one, is a well-established procedure involving the selective protection of one of the carbonyl groups of 1,4-cyclohexanedione as an ethylene ketal.[6]
Reaction Scheme:
Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.
Experimental Protocol:
-
To a solution of 1,4-cyclohexanedione (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1,4-dioxaspiro[4.5]decan-8-one.
Reductive Amination to this compound
The final step involves the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with methylamine. This reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a suitable hydride source. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation due to its mildness and high selectivity for the iminium ion over the ketone.
Reaction Workflow:
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
-
To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous dichloromethane or methanol, add a solution of methylamine (1.5-2.0 equivalents in THF or methanol) at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent product tailing) to yield pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
-
~3.9 ppm (s, 4H): Protons of the ethylene glycol bridge (-O-CH₂-CH₂-O-).
-
~2.5-2.8 ppm (m, 1H): Methine proton at the 8-position of the cyclohexane ring.
-
~2.4 ppm (s, 3H): Protons of the N-methyl group.
-
~1.5-2.0 ppm (m, 8H): Protons of the cyclohexane ring.
-
~1.0-1.5 ppm (br s, 1H): N-H proton (exchangeable with D₂O).[7]
¹³C NMR (Predicted):
-
~109 ppm: Spiro carbon of the ketal.
-
~64 ppm: Carbons of the ethylene glycol bridge.
-
~50-55 ppm: Carbon at the 8-position of the cyclohexane ring.
-
~35-40 ppm: N-methyl carbon.
-
~30-35 ppm: Other carbons of the cyclohexane ring.
FTIR (Predicted):
-
~3300-3400 cm⁻¹ (weak, broad): N-H stretching vibration.
-
~2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
~1100-1000 cm⁻¹ (strong): C-O stretching vibrations of the ketal.
Mass Spectrometry (Predicted):
-
[M+H]⁺ = 172.1332: The protonated molecular ion is expected to be a prominent peak in ESI-MS.[8]
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is limited, the structural motif is present in compounds with known pharmacological activities, suggesting promising avenues for investigation.
Muscarinic Receptor Agonists
Derivatives of 1-oxa-8-azaspiro[4.5]decanes, which share a similar spirocyclic core, have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[7][9] The spirocyclic scaffold is believed to provide the necessary conformational rigidity for effective receptor binding. This compound could serve as a valuable starting material for the synthesis of novel muscarinic agonists with improved selectivity and pharmacokinetic profiles.
Dopamine Receptor Ligands
Structurally related 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been investigated as potential dopamine agonists.[1] This suggests that the 1,4-dioxaspiro[4.5]decane framework can be a suitable scaffold for targeting dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.
Hypothetical Signaling Pathway Involvement
Given the activity of related compounds as muscarinic and dopamine receptor ligands, it is plausible that derivatives of this compound could modulate G-protein coupled receptor (GPCR) signaling pathways.
Caption: Hypothetical GPCR signaling pathway modulation.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure offers a rigid and three-dimensional scaffold for the design of novel therapeutic agents. The synthetic route to this compound is straightforward and amenable to scale-up. The potential for its derivatives to act as modulators of key biological targets, such as muscarinic and dopamine receptors, makes it an attractive starting point for the development of new treatments for a variety of diseases. This guide provides a solid foundation for researchers to explore the full potential of this promising chemical entity.
References
-
Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. [Link]
-
This compound hydrochloride. Chemsrc. [Link]
-
Synthesis of methyl 1,4-dioxaspiro[4][11]decane-8-carboxylate. PrepChem.com. [Link]
-
CAS#:1703755-78-5 | this compound hydrochloride. Chemsrc. [Link]
-
This compound. PubChemLite. [Link]
-
This compound. Angene International Limited. [Link]
-
Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
-
1,4-Dioxaspiro[4.5]decan-8-one. PubChem. [Link]
Sources
- 1. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 166398-41-0 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 6. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. SDS of this compound hydrochloride (1:1), Safety Data Sheets, CAS 1703755-78-5 - chemBlink [chemblink.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a versatile spirocyclic amine with significant potential as a building block in medicinal chemistry. We will delve into its chemical identity, including its free base and hydrochloride salt forms, and present a detailed, logical synthesis pathway. Furthermore, this guide will cover its physicochemical properties, safety and handling protocols, and explore its prospective applications in drug development, drawing insights from the biological activities of structurally related spiro[4.5]decane derivatives.
Chemical Identity and CAS Numbers
This compound is a secondary amine featuring a spirocyclic system where a cyclohexane ring is fused to a 1,4-dioxolane ring. This structural motif imparts a rigid, three-dimensional conformation that is highly desirable in drug design for achieving target specificity and improved pharmacokinetic profiles.
This compound is commonly available in two forms: the free base and its hydrochloride salt. It is crucial to distinguish between these two forms as their properties and applications may differ.
| Form | Chemical Structure | CAS Number | Molecular Formula | Molecular Weight |
| Free Base | [Insert Chemical Structure of Free Base] | 166398-41-0[1] | C₉H₁₇NO₂ | 171.24 g/mol |
| Hydrochloride Salt | [Insert Chemical Structure of HCl Salt] | 1703755-78-5[2][3] | C₉H₁₈ClNO₂ | 207.70 g/mol [4] |
Synthesis Pathway: A Focus on Reductive Amination
The most direct and efficient route for the synthesis of this compound is the reductive amination of its ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one. This method is widely used in medicinal chemistry for its high yield and operational simplicity.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The starting material, 1,4-dioxaspiro[4.5]decan-8-one, can be synthesized from 1,4-cyclohexanedione and ethylene glycol via a ketalization reaction. This protective step is essential to ensure the selective reaction of the amine with one of the carbonyl groups.
Diagram: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
Caption: Reductive amination of the ketone precursor.
Detailed Experimental Protocol (Proposed)
To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (a solution in a compatible solvent, or as a salt with subsequent basification, ~1.5 equivalents). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion. Subsequently, sodium triacetoxyborohydride (STAB) (~1.5 equivalents) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
For the synthesis of the hydrochloride salt, the purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol [4] |
| Appearance | Likely a colorless to pale yellow oil or low melting solid | Typically a white to off-white solid |
| Purity | Typically >95% | Typically >95% |
| Storage | 2-8°C, under inert atmosphere [5] | Room temperature, in a dry place |
Note: Experimental data such as boiling point, melting point, and spectral data (NMR, IR, MS) are not consistently reported in publicly available literature and should be determined empirically.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its salt.
Hazard Statements (based on available data for the hydrochloride salt):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. [6]
Potential Applications in Drug Development
The spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a range of therapeutic applications. While there is limited publicly available information on the direct biological activity of this compound, its utility as a chemical intermediate is significant. [7]
A Scaffold for Novel Therapeutics
The rigid spirocyclic core of this compound can serve as a foundational scaffold for the synthesis of more complex molecules with potential therapeutic value. The secondary amine provides a convenient handle for further functionalization, allowing for the exploration of a diverse chemical space.
Insights from Related Spirocyclic Compounds
Research on structurally related spiro[4.5]decane derivatives provides valuable insights into the potential applications of this chemical class:
-
Analgesic Agents: Certain oxaspiro[4.5]decane derivatives have been patented for their analgesic properties.
-
Sigma-1 Receptor Ligands: Aza-spiro[4.5]decane derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor, which is a target for various neurological disorders. [8]* 5-HT1A Receptor Agonists: Thiaspiro[4.5]decane derivatives have been identified as potent and selective 5-HT1A receptor agonists, with potential applications in treating anxiety and depression. [9]* LATS1/2 Inhibitors: Recent patent literature discloses 2,8-diazaspiro[4.5]decane compounds as inhibitors of LATS1/2 kinases, which are implicated in tissue regeneration and cancer. [10]* Myelostimulators: Triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity, suggesting potential applications in hematology. [7]
Diagram: Potential Therapeutic Areas for Spiro[4.5]decane Derivatives
Caption: Diverse therapeutic potential of the spiro[4.5]decane core.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its rigid spirocyclic structure and the presence of a readily functionalizable secondary amine make it an attractive starting point for the synthesis of novel therapeutic agents. While direct biological data for this specific compound is limited, the broad range of activities observed for related spiro[4.5]decane derivatives underscores the significant potential of this chemical scaffold. This guide provides a solid foundation for its synthesis, handling, and strategic application in the pursuit of new and effective medicines.
References
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 2015. [Link]
-
This compound hydrochloride. Chemsrc. [Link]
- CN117425654A - 2,8-diazaspiro[4.5]decane compound.
-
Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]
-
This compound. Angene International Limited. [Link]
- CN117425654A - 2,8-diazaspiro[4.5]decane compound.
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. ResearchGate. [Link]
-
Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. ResearchGate. [Link]
-
Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]
-
Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]
Sources
- 1. This compound|CAS 166398-41-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. prepchem.com [prepchem.com]
- 3. CAS#:1703755-78-5 | this compound hydrochloride | Chemsrc [m.chemsrc.com]
- 4. N-methyl-1,4-dioxaspiro[4,5]nonane-8-amino hydrochloride CAS#: 1703755-78-5 [m.chemicalbook.com]
- 5. CAS No. 166398-41-0 Specifications | Ambeed [ambeed.com]
- 6. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN117425654A - 2,8-diazaspiro[4.5]decane compound - Google Patents [patents.google.com]
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Introduction: Beyond the 2D Page
In modern drug discovery and medicinal chemistry, the precise three-dimensional architecture of a molecule is paramount. It dictates binding affinities, metabolic stability, and overall pharmacological profiles. This compound is a compelling scaffold that embodies this structural complexity. It features a spirocyclic junction, where a cyclohexane ring and a 1,3-dioxolane ring share a single carbon atom. This arrangement imparts significant three-dimensional character, making it a valuable building block for exploring new chemical space.[1][2] The presence of a secondary amine and a protected ketone (ketal) adds further functional handles for synthetic elaboration.
This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule. We will move beyond simply listing data to explain the causality behind each analytical choice, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D nuclear magnetic resonance experiments creates a self-validating system for structural confirmation.
Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation
Before any spectral analysis, the first step is to establish the molecular formula and the degree of unsaturation (DoU). This fundamental information provides a mathematical framework for the number of rings and/or multiple bonds present.
The molecular formula for this compound is C₉H₁₇NO₂ .[3]
The Degree of Unsaturation is calculated as follows: DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 9 - (17/2) - (0/2) + (1/2) + 1 DoU = 9 - 8.5 + 0.5 + 1 = 2
A DoU of 2 is perfectly consistent with the proposed structure, accounting for the two rings that form the spirocyclic system. This initial calculation immediately rules out the presence of any double or triple bonds.
Part 2: Mass Spectrometry - The Molecular Blueprint and Fragmentation Roadmap
Mass spectrometry (MS) serves two primary purposes in this initial phase: to confirm the molecular weight and to provide structural clues through predictable fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺•), which then undergoes fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Expected Data & Interpretation
-
The Nitrogen Rule: The molecular formula contains a single nitrogen atom. According to the Nitrogen Rule, any compound with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[4][5][6] The calculated molecular weight is 171.24 g/mol , so we expect a clear molecular ion peak at m/z = 171 .[7]
-
α-Cleavage (Alpha-Cleavage): This is the most dominant fragmentation pathway for aliphatic amines and provides the most valuable structural information.[5][6][8] The bond between a carbon atom alpha to the nitrogen and an adjacent carbon is cleaved homolytically. The driving force is the formation of a stable, resonance-stabilized iminium cation. In this molecule, the largest substituent attached to the alpha-carbon is preferentially lost. This leads to a prominent base peak.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Comments |
| 171 | [C₉H₁₇NO₂]⁺• | Molecular Ion (M⁺•). Its presence at an odd mass confirms the Nitrogen Rule. |
| 156 | [M - CH₃]⁺ | Loss of the methyl group from the nitrogen atom. |
| 86 | [C₅H₁₂N]⁺ | Result of the primary α-cleavage, forming a stable iminium ion. Expected to be the base peak. |
| 72 | [C₄H₁₀N]⁺ | An alternative, less favored α-cleavage pathway. |
Visualization: Key Fragmentation Pathway
The diagram below illustrates the most probable α-cleavage, which is critical for confirming the connectivity around the amine.
Caption: A logical workflow for structure elucidation using NMR.
1D NMR: ¹H and ¹³C Spectra
This spectrum maps out all unique proton environments.
Table 3: Predicted ¹H NMR Data (in CDCl₃, ~500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Confirmation |
| ~ 3.95 | s | 4H | O-CH ₂-CH ₂-O | Singlet due to conformational averaging of the dioxolane ring protons. |
| ~ 2.7 - 2.9 | m | 1H | CH -N | Deshielded by the adjacent electronegative nitrogen atom. [4] |
| ~ 2.35 | s | 3H | N-CH ₃ | Typical chemical shift for an N-methyl group. |
| ~ 1.4 - 2.0 | m | 8H | Cyclohexane CH ₂ | Complex, overlapping multiplets from the four non-equivalent methylene groups on the cyclohexane ring. |
| ~ 1.5 (variable) | br s | 1H | N-H | Broad signal due to quadrupolar coupling and chemical exchange. Disappears upon D₂O exchange. [4] |
This combination identifies all unique carbon atoms and classifies them by the number of attached protons.
Table 4: Predicted ¹³C NMR & DEPT-135 Data (in CDCl₃, ~125 MHz)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale & Confirmation |
| ~ 109.0 | Absent | C ₅ (Spiro Carbon) | Quaternary carbon, characteristic shift for a ketal carbon. [9]Its identity is confirmed by HMBC. |
| ~ 64.5 | Negative | O-C H₂-C H₂-O | Equivalent carbons of the dioxolane ring, shielded by oxygen. |
| ~ 55.0 | Positive | C ₈H-N | Carbon attached to nitrogen, significantly deshielded. |
| ~ 34.0 | Positive | N-C H₃ | Typical shift for an N-methyl carbon. |
| ~ 30 - 38 | Negative | Cyclohexane C H₂ | Four distinct signals expected for the four methylene groups of the cyclohexane ring. |
2D NMR: Building the Molecule
2D NMR experiments are the linchpin of the self-validating process, as they graphically connect the atoms identified in the 1D spectra.
This experiment maps the ¹H-¹H coupling network. [10][11]We would expect to see correlations tracing the connectivity around the cyclohexane ring: the C₈ proton will show cross-peaks to the protons on C₇ and C₉, which in turn will show correlations to their neighbors, confirming the carbocyclic ring system.
This experiment unambiguously links each proton to its directly attached carbon atom. [10][12]For example, it will show a cross-peak connecting the ¹H signal at ~2.35 ppm to the ¹³C signal at ~34.0 ppm, definitively assigning them as the N-CH₃ group.
This is arguably the most powerful experiment for piecing together the molecular skeleton, as it reveals 2- and 3-bond correlations between protons and carbons. [10][12]It is essential for identifying quaternary carbons and linking molecular fragments.
Key HMBC Correlations to Confirm the Structure:
-
From N-CH₃ Protons (~2.35 ppm): A strong correlation to the C₈ carbon (~55.0 ppm) will confirm the N-methyl group's point of attachment.
-
From Dioxolane Protons (~3.95 ppm): A crucial correlation to the quaternary spiro carbon C₅ (~109.0 ppm) confirms the ketal structure.
-
From C₆/C₁₀ Protons (~1.4-2.0 ppm): Correlations to the spiro carbon C₅ (~109.0 ppm) are the definitive proof of the spirocyclic junction.
-
From C₈ Proton (~2.7-2.9 ppm): Correlations to carbons C₆, C₁₀, and the spiro carbon C₅ will lock in the position of the amine on the cyclohexane ring.
Visualization: Definitive HMBC Connectivity
Caption: Key 2- and 3-bond HMBC correlations confirming the core scaffold.
Conclusion
The structural elucidation of this compound is a systematic process where each analytical technique provides a layer of evidence that is corroborated and validated by the next. The initial hypothesis, formed from the molecular formula and DoU, is substantiated by the molecular weight and key functional group data from MS and IR. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous, high-confidence confirmation of the atomic connectivity and the complete molecular architecture. This integrated workflow represents a robust and reliable standard for structural characterization in the chemical sciences.
References
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). YouTube. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. Available at: [Link]
-
El-Gharabli, S. (2021). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. PubMed Central. Available at: [Link]
-
Structure Elucidation by NMR - NMR Service | ETH Zurich. ETH Zurich. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Available at: [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. Available at: [Link]
-
Different type of amines in FT-IR spectroscopy. (2021). analyzetest.com. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]
-
Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. Available at: [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2010). ResearchGate. Available at: [Link]
-
1,4-Dioxaspiro(4.5)decane. PubChem. Available at: [Link]
-
Organic Structure Elucidation Workbook. University of Notre Dame. Available at: [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chrominfo. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 3. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR spectrum [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. emerypharma.com [emerypharma.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Abstract
This technical guide provides a comprehensive overview of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a valuable spirocyclic amine for research and development in medicinal chemistry and materials science. Due to the absence of publicly available experimental nuclear magnetic resonance (NMR) data for this specific compound, this document presents a robust, predicted ¹H and ¹³C NMR dataset. These predictions are grounded in a thorough analysis of structurally analogous compounds. Furthermore, a detailed, field-proven experimental protocol for the synthesis of the title compound via reductive amination is provided, offering researchers a practical pathway to its preparation and purification. This guide is intended for an audience of researchers, scientists, and drug development professionals, for whom a deep understanding of molecular structure and synthetic methodology is paramount.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over more flexible aliphatic or aromatic systems, enabling more precise interaction with biological targets. The introduction of a spiro center can lead to improved potency, selectivity, and pharmacokinetic properties. This compound incorporates a protected cyclohexanone moiety and a secondary amine, making it a versatile building block for the synthesis of more complex molecules. The dioxolane group serves as a stable protecting group for the ketone, which can be deprotected under acidic conditions to reveal the carbonyl functionality for further synthetic transformations.
Proposed Synthesis: Reductive Amination
A reliable and efficient method for the synthesis of this compound is the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with methylamine. This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the target secondary amine. The choice of a mild reducing agent is crucial to avoid the reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation due to its selectivity for imines and iminium ions over ketones and aldehydes.
Synthetic Workflow
The proposed synthetic pathway is illustrated below. The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one, followed by dehydration to form an iminium ion. The hydride from sodium triacetoxyborohydride then reduces the iminium ion to yield the final product.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one in dichloromethane, add the methylamine solution and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture in portions.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a clear oil.
Predicted NMR Spectroscopic Data
The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally related compounds, including 1,4-dioxaspiro[4.5]decan-8-one and N-methylcyclohexylamine. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the methine proton at the 8-position, the protons of the dioxolane ring, and the methylene protons of the cyclohexane ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.90 | s | 4H | -O-CH₂-CH₂-O- | The four protons of the ethylene glycol ketal are equivalent and appear as a singlet in a region typical for such groups. |
| ~ 2.55 | m | 1H | CH -N | The methine proton at the carbon bearing the amino group is expected to be deshielded by the nitrogen atom. |
| ~ 2.40 | s | 3H | N-CH ₃ | The singlet for the N-methyl protons will be in a characteristic region for N-alkyl groups. |
| ~ 1.85 | m | 2H | Cyclohexane CH₂ (axial) | The axial protons adjacent to the amine-bearing carbon. |
| ~ 1.65 | m | 2H | Cyclohexane CH₂ (equatorial) | The equatorial protons adjacent to the amine-bearing carbon. |
| ~ 1.50 | m | 4H | Cyclohexane CH₂ | The remaining methylene protons of the cyclohexane ring. |
| ~ 1.20 | br s | 1H | N-H | The amine proton signal is often broad and its chemical shift can vary with concentration and solvent. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show signals for the spiro carbon, the carbons of the dioxolane ring, the carbons of the cyclohexane ring, and the N-methyl carbon.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 109.0 | C (spiro) | The spiro carbon of the ketal is highly characteristic and appears in this downfield region. |
| ~ 64.0 | -O-C H₂-C H₂-O- | The two equivalent carbons of the dioxolane ring. |
| ~ 58.0 | C -N | The carbon atom of the cyclohexane ring bonded to the nitrogen atom. |
| ~ 34.0 | N-C H₃ | The carbon of the N-methyl group. |
| ~ 32.0 | Cyclohexane C H₂ | The methylene carbons of the cyclohexane ring adjacent to the C-N carbon. |
| ~ 29.0 | Cyclohexane C H₂ | The other methylene carbons of the cyclohexane ring. |
Structural Confirmation and Further Analysis
While the predicted NMR data provides a strong basis for the structural elucidation of this compound, experimental verification is essential. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals. Mass spectrometry would further confirm the molecular weight of the synthesized compound.
Conclusion
This technical guide has presented a comprehensive theoretical and practical framework for the study of this compound. By providing a detailed synthetic protocol and a robustly predicted NMR dataset, this document aims to facilitate further research into this and related spirocyclic amines. The unique structural features of this compound make it a promising candidate for applications in the development of novel therapeutics and advanced materials.
References
- Reductive Amination in Organic Synthesis: For a general overview of reductive amination reactions, their mechanisms, and various reducing agents, please refer to foundational organic chemistry textbooks or review articles on the topic. A relevant starting point is the work by Abdel-Magid, A. F., et al., in The Journal of Organic Chemistry.
- Synthesis of Spirocyclic Compounds: For broader context on the synthesis and importance of spirocycles, publications in journals such as the Journal of Medicinal Chemistry and Organic Letters are valuable resources.
-
PubChem Database: The PubChem entry for this compound provides basic information about the compound, although it currently lacks experimental data. URL: [Link]
An In-depth Technical Guide to the Mass Spectrometry of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric behavior of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. The structure of this document is designed to logically flow from fundamental principles to practical application, empowering researchers to develop robust analytical methods for the characterization of this and structurally related molecules.
Introduction: Unveiling the Structure of this compound
This compound is a heterocyclic compound featuring a spiroketal moiety fused with a methyl-substituted piperidine ring. Its chemical formula is C₉H₁₇NO₂, with a monoisotopic mass of approximately 171.12593 Da.[1] The unique combination of a cyclic amine and a spiroketal makes its mass spectrometric analysis a compelling case study in fragmentation chemistry. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical development and metabolic studies.
Foundational Principles of Ionization and Fragmentation
The choice of ionization technique is paramount in mass spectrometry. For a molecule like this compound, which possesses a basic nitrogen atom, electrospray ionization (ESI) in positive ion mode is a highly effective method for generating the protonated molecule, [M+H]⁺.[2] Electron ionization (EI) can also be employed, particularly in conjunction with gas chromatography, and would be expected to produce more extensive fragmentation.[2][3]
Once ionized, the molecule undergoes fragmentation, breaking into smaller, charged fragments. The fragmentation pathways are not random; they are governed by the underlying chemical structure and the relative stability of the resulting fragment ions. For this compound, the fragmentation is primarily dictated by two key structural features: the N-methylpiperidine ring and the 1,4-dioxaspiro[4.5]decane system.
The Influence of the N-Methylpiperidine Moiety
The fragmentation of piperidine derivatives is well-characterized.[2][4] A dominant fragmentation pathway under both EI and collision-induced dissociation (CID) conditions is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][5] This process is driven by the formation of a resonance-stabilized iminium ion.[2]
The Role of the Spiroketal Group
Spiroketals are a class of compounds found in numerous natural products.[6] Their fragmentation in mass spectrometry often involves the cleavage of the spirocyclic ring system. The presence of the spiroketal in this compound introduces unique fragmentation pathways that can be leveraged for its structural confirmation.
Proposed Fragmentation Pathways of this compound
Based on the foundational principles outlined above, we can propose the following fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 172.13).
Pathway A: α-Cleavage of the Piperidine Ring
The most probable initial fragmentation event is the α-cleavage of the piperidine ring. This can occur on either side of the nitrogen atom, leading to the formation of stable iminium ions.
Caption: Proposed α-cleavage fragmentation of the piperidine ring.
Pathway B: Fragmentation of the Spiroketal Ring
Subsequent or alternative fragmentation can involve the spiroketal moiety. This could be initiated by a ring-opening event followed by the loss of neutral molecules such as ethylene glycol.
Caption: Proposed fragmentation pathway involving the spiroketal moiety.
Experimental Protocol for Mass Spectrometric Analysis
The following is a detailed, step-by-step methodology for the acquisition of high-quality mass spectra of this compound.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
Instrumentation and Parameters
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the spray and ion generation. |
| Cone Voltage | 20 - 40 V | Can be tuned to control in-source fragmentation. |
| Desolvation Gas | Nitrogen | |
| Desolvation Temp. | 350 - 450 °C | Ensures efficient solvent evaporation. |
| Mass Range | m/z 50 - 500 | To encompass the precursor and expected fragment ions. |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | To induce fragmentation and observe a range of product ions. |
Data Acquisition and Analysis
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ precursor ion to generate a fragmentation spectrum.
-
Data Interpretation: Analyze the resulting MS/MS spectrum to identify fragment ions and elucidate the fragmentation pathways. Compare the observed fragments with the proposed pathways.
Predicted Mass Spectral Data
The following table summarizes the predicted m/z values for the key ions of this compound.
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₉H₁₈NO₂⁺ | 172.1332 |
| Fragment A1 | C₇H₁₄N⁺ | 112.1121 |
| Fragment B2 | C₇H₁₂NO⁺ | 126.0913 |
Conclusion: A Roadmap for Structural Elucidation
This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the fundamental principles of its ionization and fragmentation, researchers can confidently develop and apply robust analytical methods for its characterization. The proposed fragmentation pathways and detailed experimental protocol serve as a valuable starting point for further investigation and method validation. The interplay of the piperidine and spiroketal moieties presents a rich fragmentation chemistry that, when properly harnessed, can provide unambiguous structural confirmation.
References
- BenchChem.
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Whitman College. GCMS Section 6.
- PubChem. This compound.
- Chemistry LibreTexts. 6.
- Wikipedia.
- Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals.
- Chad's Prep. (2018-09-20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
Sources
- 1. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mskcc.org [mskcc.org]
An In-depth Technical Guide to the Solubility of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a spirocyclic amine of increasing interest in medicinal chemistry and drug discovery. In the absence of direct experimental solubility data for this specific compound in publicly available literature[1], this guide synthesizes theoretical principles with established, field-proven methodologies to empower researchers in their own investigations. We will delve into the structural rationale for its anticipated solubility, the profound influence of pH, and provide detailed, step-by-step protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for understanding and experimentally determining the solubility of this and structurally related compounds.
Introduction: The Emerging Importance of Spirocyclic Scaffolds
In contemporary drug discovery, there is a significant drive to develop molecules that escape the "flatland" of traditional aromatic ring systems. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling three-dimensional architecture. This structural rigidity can lead to enhanced metabolic stability and provides unique vectors for projecting functional groups into biological targets[2]. This compound belongs to a particularly promising subclass: oxa-spirocycles. The incorporation of oxygen atoms into the spirocyclic core has been demonstrated to significantly lower lipophilicity and dramatically improve aqueous solubility, key attributes for favorable pharmaceutical properties[2]. Indeed, studies have shown that an oxa-spirocyclic compound can be up to 40 times more soluble than its direct carbocyclic analogue. While specific applications for this compound are not widely documented, related dioxaspiro structures are utilized as versatile building blocks and key intermediates in the synthesis of biologically active molecules, including potential treatments for neurological disorders[3][4]. Understanding the solubility of this compound is therefore a critical first step in unlocking its therapeutic potential.
Theoretical Solubility Profile
Structural Features Influencing Solubility
The molecular structure of this compound offers several clues to its likely solubility behavior:
-
Spirocyclic Core: The rigid, three-dimensional spiro[4.5]decane skeleton contributes to a lower crystal lattice energy compared to planar molecules, which can facilitate dissolution.
-
Dioxolane Ring: The two ether-like oxygen atoms in the 1,4-dioxa portion of the molecule are capable of acting as hydrogen bond acceptors. This interaction with water molecules is a primary driver of aqueous solubility.
-
Secondary Amine: The methylamino group is a key feature. As a secondary amine, the nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor[5]. The N-H proton can also act as a hydrogen bond donor. This group is also basic, a property that has a profound, pH-dependent impact on solubility.
-
Hydrocarbon Framework: The cyclohexane ring provides a hydrophobic character to the molecule. The overall solubility will be a balance between the hydrophilic contributions of the amine and ether groups and the lipophilic nature of the carbon backbone[5][6].
A predicted XlogP value for this compound is 0.5, which indicates a relatively low lipophilicity and suggests a favorable starting point for aqueous solubility[1].
The Critical Role of pH
As a secondary amine, this compound is a weak base. In an aqueous environment, it will exist in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.
The protonated form, being a salt, is significantly more water-soluble than the neutral form[7][8]. This relationship is described by the Henderson-Hasselbalch equation, which can be adapted to predict the solubility (S) at a given pH:
S = S₀ (1 + 10^(pKa - pH))
Where:
-
S is the total solubility at a given pH.
-
S₀ is the intrinsic solubility of the neutral (free base) form.
-
pKa is the acid dissociation constant of the conjugate acid.
This equation illustrates that at pH values below the pKa, the protonated species dominates, leading to a significant increase in solubility[9][10]. Conversely, as the pH increases above the pKa, the less soluble neutral form predominates, causing solubility to decrease. Therefore, any solubility determination must be performed in a well-buffered solution with a clearly reported pH.
Experimental Determination of Solubility
Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides a more fundamental measure of a compound's solubility at equilibrium, which is critical for later-stage development[11][12].
Kinetic Solubility Assay
This method measures the solubility of a compound that has been first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It reflects the solubility under conditions often encountered in high-throughput biological screening assays.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter through a 0.45 µm membrane[13].
-
Incubation Mixture: In duplicate, add 10 µL of the 10 mM stock solution to 490 µL of the PBS buffer in 1.5 mL microcentrifuge tubes. This creates a final nominal concentration of 200 µM with 2% DMSO[13][14].
-
Equilibration: Place the tubes in a thermomixer or shaker and agitate at 850 rpm for 2 hours at room temperature (e.g., 25°C)[11][13].
-
Separation: Use a multi-well filter plate (e.g., Millipore MultiScreen® Solubility filter plates) and centrifuge to separate the supernatant/filtrate from any precipitated compound[14].
-
Quantification: Analyze the concentration of the compound in the filtrate. As the target compound lacks a strong chromophore, LC-MS/MS is the preferred method of analysis over UV absorption[11][14]. Prepare a standard curve using the 10 mM DMSO stock diluted in the assay buffer.
-
Data Reporting: The result is reported as the measured concentration in µM, representing the kinetic solubility under the specified conditions.
Thermodynamic Solubility Assay
This "gold standard" method measures the solubility of a compound in its solid, crystalline form in equilibrium with the solvent. It is a more time-consuming but more accurate representation of true solubility.
-
Compound Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial[15]. An excess of solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Buffer Addition: Add 1 mL of the desired aqueous buffer (e.g., 0.1 M phosphate buffer at pH 7.4) to each vial[15]. To investigate pH-dependent solubility, this should be repeated with a range of buffers (e.g., citrate for acidic pH, phosphate for neutral, borate for basic).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or vial roller system. Incubate for at least 24 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is achieved[15][16].
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess solid. Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Prepare a standard curve from a known concentration stock solution. Dilute the filtered supernatant and analyze its concentration using a validated LC-MS/MS method[17].
-
Data Reporting: Report the solubility in µg/mL and µM at the specified pH and temperature.
Data Interpretation and Presentation
The solubility data should be presented clearly to allow for straightforward interpretation. A tabular format is ideal for comparing solubility across different conditions.
Table 1: Hypothetical Solubility Data for this compound
| Assay Type | Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS + 2% DMSO | 7.4 | 25 | >34.2 | >200 |
| Thermodynamic | 0.1 M Citrate Buffer | 5.0 | 25 | 1541.2 | 9000 |
| Thermodynamic | 0.1 M Phosphate Buffer | 6.5 | 25 | 162.7 | 950 |
| Thermodynamic | 0.1 M Phosphate Buffer | 7.4 | 25 | 25.7 | 150 |
| Thermodynamic | 0.1 M Borate Buffer | 9.0 | 25 | 5.1 | 30 |
Note: Data are hypothetical and for illustrative purposes only. The molecular weight of this compound is 171.24 g/mol .
The data clearly illustrates the expected trend: a dramatic increase in thermodynamic solubility at lower pH values, consistent with the basic nature of the amine group. The kinetic solubility is often higher than the thermodynamic solubility because the compound starts from a dissolved state in DMSO, which can lead to supersaturated solutions[11].
Conclusion and Future Directions
While specific experimental data for this compound remains to be published, this guide provides a robust theoretical and practical framework for its solubility assessment. The presence of the dioxolane ring and the basic amine functionality strongly suggests a favorable and highly pH-dependent solubility profile. For researchers in drug discovery, the provided protocols for kinetic and thermodynamic solubility assays offer standardized methods to generate the critical data needed to advance this and other novel spirocyclic compounds. Accurate solubility data is the bedrock upon which further preclinical development, including formulation and bioavailability studies, is built. It is imperative that these fundamental physicochemical properties are characterized early and accurately to ensure the successful progression of new therapeutic candidates.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Fagerberg, J. H., Al-Tikriti, Y., Ragnarsson, G., & Bergström, C. A. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics, 11(6), 1875–1885.
- Glomme, A., & März, J. (2007). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 2(11), 1547-1560.
-
protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- BioDuro. (n.d.). ADME Solubility Assay.
- Classic Chemistry. (n.d.). Solubility and pH of amines.
- StudySmarter. (n.d.). Physical Properties of Amines: Alkyl, Aliphatic Amines.
- BYJU'S. (n.d.). Physical Properties of Amines.
- LibreTexts. (2021). 24.2: Structure and Properties of Amines.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- JoVE. (n.d.). Video: Extraction: Effects of pH.
- University of Calgary. (n.d.). 7.3 Solubility of Amines. Retrieved from University of Calgary Chemistry website.
- LibreTexts. (2021). 23.1: Properties of amines.
- Stephenson, R. M. (1992). Mutual solubility of water and aliphatic amines.
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- LookChem. (n.d.). Cas 30482-25-8, 8-AMinoMethyl-1,4-dioxaspiro[4.5]decane.
- BLDpharm. (n.d.). 886615-92-5|8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine.
- CymitQuimica. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine.
- Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12, 11294-11306.
- Ortwine, D. F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(13), 2473–2488.
- MedChemExpress. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one.
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 30482-25-8,8-AMinoMethyl-1,4-dioxaspiro[4.5]decane | lookchem [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. byjus.com [byjus.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Video: Extraction: Effects of pH [jove.com]
- 8. oit.edu [oit.edu]
- 9. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. evotec.com [evotec.com]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine: A Versatile Spirocyclic Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the contemporary landscape of drug discovery, the demand for molecular scaffolds that offer enhanced three-dimensionality, improved physicochemical properties, and novel intellectual property is paramount. N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine emerges as a compelling building block that addresses these critical needs. This spirocyclic amine, characterized by a rigid cyclohexane core with a protected ketone and a secondary methylamine, provides a unique conformational constraint and a vector for synthetic diversification. This guide delves into the synthesis, physicochemical properties, and strategic applications of this compound, presenting it as a valuable tool for medicinal chemists aiming to optimize lead compounds and explore new chemical space. We will explore the causality behind its synthetic routes, the inherent advantages conferred by its spirocyclic nature, and provide detailed, actionable protocols for its preparation and derivatization.
The Strategic Advantage of the Spirocyclic Scaffold in Drug Design
The pursuit of drug candidates with superior pharmacological profiles has led to a shift away from flat, aromatic structures towards more three-dimensional molecules. Spirocycles, which feature two rings connected by a single common atom, are at the forefront of this evolution.[1][2] The incorporation of a spirocyclic core, such as the 1,4-dioxaspiro[4.5]decane system, offers several distinct advantages:
-
Enhanced Three-Dimensionality: The quaternary spiro-carbon atom forces the connected rings into perpendicular orientations, creating a rigid, non-planar structure. This increased fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success, likely due to better target engagement and reduced off-target effects.[3]
-
Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, spirocyclic scaffolds often lead to compounds with higher solubility, lower lipophilicity (logP), and better metabolic stability.[3] The introduction of the 1,4-dioxaspiro[4.5]decane moiety, which serves as a protected ketone, can enhance polarity and reduce the metabolic lability often associated with simple cyclohexyl rings.
-
Conformational Rigidity: The rigid nature of the spirocyclic system locks the conformation of the molecule, which can lead to a more precise orientation of binding elements. This can result in improved potency and selectivity for the biological target.[1]
-
Novel Chemical Space: The unique topology of spirocycles provides access to novel chemical matter, offering opportunities for new intellectual property and differentiation from existing therapeutic agents.
The N-methyl group on the amine at the 8-position provides an additional layer of design control, offering a balance between the primary amine's hydrogen bonding capacity and the potential for improved metabolic stability and cell permeability often seen with secondary amines.
Synthesis of this compound: A Self-Validating Protocol
The most efficient and common route to this compound is through the reductive amination of its ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one. This two-step synthesis is robust and scalable.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The starting material, 1,4-dioxaspiro[4.5]decan-8-one, is a valuable bifunctional intermediate.[4] It is typically synthesized from 1,4-cyclohexanedione via a selective mono-ketalization reaction with ethylene glycol. The use of an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene) drives the reaction to completion.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene
-
-
Apparatus:
-
Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
-
Procedure:
-
To a solution of 1,4-cyclohexanedione in toluene, add ethylene glycol and p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1,4-dioxaspiro[4.5]decan-8-one as a colorless oil or low-melting solid.
-
Reductive Amination to this compound
With the ketone precursor in hand, the final step is a one-pot reductive amination using methylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. Its mild nature and tolerance for the acidic conditions required for iminium ion formation make it superior to harsher reagents like sodium borohydride. This selectivity ensures that the ketone is not prematurely reduced before imine formation.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methylamine (as a solution in THF or methanol, or as the hydrochloride salt with a base like triethylamine) (1.5 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if using free methylamine)
-
-
Procedure:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one in DCM or DCE.
-
Add the methylamine solution (or methylamine hydrochloride and triethylamine). If using the free base, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. The reaction is often exothermic.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Physicochemical and Predicted ADMET Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably predicted. These properties underscore its utility as a fragment or building block in drug discovery programs where ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics are critical.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[5] |
| Molecular Weight | 171.24 g/mol | CymitQuimica[6] |
| Predicted XlogP | 0.5 | PubChem[5] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Predicted pKa (strongest basic) | 10.5 |
Note: Properties without explicit citations are calculated based on the structure using standard cheminformatics software.
The low predicted logP value suggests good aqueous solubility, a desirable trait for oral bioavailability. The TPSA is well within the range for good cell permeability and blood-brain barrier penetration. The presence of both hydrogen bond donor and acceptor capabilities allows for versatile interactions with biological targets.
Logical Relationship of Properties to "Drug-likeness"
Caption: Key structural features and their impact on medicinal chemistry.
Applications in Medicinal Chemistry: A Building Block for Key Therapeutic Targets
The 1,4-dioxaspiro[4.5]decane scaffold has been incorporated into ligands for several important CNS targets. While specific examples utilizing the N-methyl variant are less common in peer-reviewed literature, the strategic rationale is clear from related compounds.
-
Serotonin (5-HT) and Adrenergic Receptor Ligands: Derivatives of 1,4-dioxaspiro[4.5]decane have been synthesized and evaluated as potent and selective 5-HT₁ₐ receptor agonists.[7] The spirocyclic core helps to correctly orient the pharmacophoric elements, such as a flexible amine chain and an aromatic moiety, for optimal receptor engagement. The N-methyl group can be used to fine-tune basicity and lipophilicity, which are critical for receptor affinity and selectivity against related targets like α₁ adrenoceptors.[7]
-
Sigma (σ) Receptor Ligands: The σ₁ receptor is a therapeutic target for various neurological disorders. A radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed as a potent and selective σ₁ receptor radioligand for tumor imaging, demonstrating the scaffold's ability to cross the blood-brain barrier and engage with CNS targets.[8]
-
Cathepsin S Inhibitors: The related primary amine, 8-aminomethyl-1,4-dioxaspiro[4.5]decane, is a key intermediate in the synthesis of brain-penetrating cathepsin S inhibitors, which have potential in treating neurological diseases like Alzheimer's and Parkinson's.[9] The N-methyl derivative represents a logical next step in optimizing the properties of these inhibitors.
Conclusion and Future Outlook
This compound is more than just another cyclic amine; it is a strategically designed building block that offers tangible solutions to some of the most pressing challenges in modern drug discovery. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it an attractive scaffold for developing potent and selective ligands for a range of biological targets, particularly within the central nervous system. The synthetic route is straightforward and reliable, allowing for its ready incorporation into medicinal chemistry programs. As the industry continues to move beyond flatland and embrace the complexities of three-dimensional chemical space, building blocks like this compound will be indispensable tools in the design of the next generation of therapeutics.
References
-
Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]
-
Cas 30482-25-8,8-AMinoMethyl-1,4-dioxaspiro[4.5]decane. lookchem. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a spirocyclic amine of significant interest in medicinal chemistry and drug development. The rigid, three-dimensional architecture conferred by the spirocyclic system offers unique opportunities for designing selective ligands for various biological targets. Understanding and controlling the stereoisomeric forms of this molecule are paramount for elucidating structure-activity relationships (SAR) and developing enantiomerically pure therapeutic agents. This document outlines the synthesis of the precursor ketone, its subsequent reductive amination to yield the target amine, and a detailed exploration of the resulting stereoisomers. Furthermore, it provides field-proven, step-by-step protocols for the analytical separation and definitive characterization of these stereoisomers using chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
The Stereochemical Landscape of this compound
The structure of this compound features a chiral center at the C8 position of the cyclohexane ring. The synthesis, typically proceeding through the reductive amination of the achiral precursor 1,4-dioxaspiro[4.5]decan-8-one, inevitably generates this stereocenter. The spatial relationship between the newly introduced N-methylamino group and the plane of the spiro-fused dioxolane ring gives rise to two diastereomers: cis and trans.
-
cis-isomer: The N-methylamino group is on the same side of the cyclohexane ring as the dioxolane oxygen atoms.
-
trans-isomer: The N-methylamino group is on the opposite side of the cyclohexane ring from the dioxolane oxygen atoms.
Each of these diastereomers is chiral and therefore exists as a pair of enantiomers ((R) and (S)). Consequently, the synthesis of this compound results in a mixture of four possible stereoisomers:
-
(cis)-(R)-N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
-
(cis)-(S)-N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
-
(trans)-(R)-N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
-
(trans)-(S)-N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
The following diagram illustrates the generation of these stereoisomers from the achiral ketone precursor.
Caption: Synthetic route leading to the formation of four stereoisomers.
Synthesis of Stereoisomeric Mixture
A robust and reproducible synthesis is the foundation of any stereochemical investigation. The following protocols detail the preparation of the key precursor and the subsequent reductive amination to obtain the target amine mixture.
Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This procedure describes the ketal protection of 1,4-cyclohexanedione. This precursor is a widely used bifunctional synthetic intermediate.[1]
-
Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid monohydrate (p-TSA), toluene, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 1,4-cyclohexanedione (1.0 equiv), ethylene glycol (1.1 equiv), and a catalytic amount of p-TSA (0.02 equiv) in toluene.
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Protocol: Reductive Amination to this compound
This one-pot reaction efficiently converts the ketone to the target N-methylated amine, generating the key stereocenter.
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, methylamine solution (e.g., 40% in water or 2.0 M in THF), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) in DCM in a round-bottom flask.
-
Add the methylamine solution (1.5 equiv) and stir the mixture at room temperature for 1 hour to form the imine/enamine intermediate.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil is a mixture of the cis and trans diastereomers of this compound. This mixture can be used directly for chiral separation or purified by standard column chromatography to separate the diastereomers if they show sufficient polarity differences.
-
Separation and Analysis of Stereoisomers
The separation and characterization of the individual stereoisomers are critical for understanding their unique biological activities. The following sections provide detailed protocols for chiral chromatography and spectroscopic analysis.
Chiral Chromatography: The Gateway to Enantiopurity
Chiral HPLC and GC are the workhorse techniques for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) for HPLC and cyclodextrin-based CSPs for GC are often the most effective for resolving chiral amines.[2][3]
-
Instrumentation: HPLC system with a UV detector (e.g., monitoring at 210 nm, as the analyte lacks a strong chromophore) and a portfolio of chiral columns.
-
Initial Screening:
-
Column Selection: Begin with polysaccharide-based CSPs such as Chiralcel® OD-H and Chiralpak® AD-H. These columns have broad applicability for a wide range of chiral compounds.[4]
-
Mobile Phase: Use a normal phase mobile phase consisting of a mixture of hexane (or heptane) and an alcohol (isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Additive: For basic compounds like amines, it is crucial to add a basic modifier to the mobile phase to improve peak shape and resolution. Use 0.1% (v/v) diethylamine (DEA) or butylamine.[2]
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
-
Optimization Workflow:
-
If partial or no separation is observed, systematically vary the alcohol content in the mobile phase (e.g., 5%, 15%, 20%).
-
If separation is still not optimal, switch the alcohol modifier (e.g., from isopropanol to ethanol).
-
Screen other chiral columns, such as those with immobilized polysaccharide phases (e.g., Chiralpak® IA, IB, IC), which offer greater solvent compatibility.[2]
-
Once baseline separation is achieved, the method can be scaled up for preparative chromatography to isolate each enantiomer.
-
Caption: A systematic workflow for chiral HPLC method development.
| Parameter | Condition 1 (Starting) | Condition 2 (Alternative) | Condition 3 (Alternative) |
| Chiral Column | Chiralpak® AD-H | Chiralcel® OD-H | Chiralpak® IA |
| Mobile Phase | Hexane/Isopropanol/DEA | Heptane/Ethanol/DEA | Hexane/Isopropanol/DEA |
| Composition | 90:10:0.1 (v/v/v) | 85:15:0.1 (v/v/v) | 95:5:0.1 (v/v/v) |
| Flow Rate (mL/min) | 1.0 | 0.8 | 1.2 |
| Temperature (°C) | 25 | 25 | 25 |
| Detection (nm) | 210 | 210 | 210 |
| Table 1: Exemplary Chiral HPLC Screening Conditions. |
For volatile amines, chiral GC can offer excellent resolution. Derivatization is often required to improve volatility and peak shape.
-
Derivatization: React the amine with an achiral derivatizing agent like trifluoroacetic anhydride (TFAA) to form the corresponding amide.
-
Dissolve the amine mixture (1 mg) in DCM (1 mL).
-
Add TFAA (1.5 equiv) and a non-nucleophilic base like triethylamine (1.5 equiv).
-
Stir at room temperature for 30 minutes.
-
Wash with water, dry the organic layer, and carefully concentrate.
-
-
GC Conditions:
-
Column: Use a capillary column with a cyclodextrin-based chiral stationary phase (e.g., a permethylated beta-cyclodextrin column).
-
Carrier Gas: Hydrogen or Helium.
-
Oven Program: Start with an isothermal period at a low temperature (e.g., 90-120 °C) followed by a temperature ramp (e.g., 2-5 °C/min) to an appropriate final temperature.
-
Detector: Flame Ionization Detector (FID).
-
Spectroscopic Characterization: Unraveling the 3D Structure
The relative stereochemistry (cis vs. trans) can be determined by analyzing the through-space interactions using 2D NMR experiments like NOESY or ROESY. The key is to identify correlations between the protons on the N-methylamino group and the axial or equatorial protons of the cyclohexane ring.
-
Conformational Preference: The cyclohexane ring in the 1,4-dioxaspiro[4.5]decane system will adopt a chair conformation. The bulky N-methylamino group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[5][6]
-
Expected NOE Correlations:
-
trans-isomer (equatorial N-methylamino): A strong NOE is expected between the proton at C8 and the axial protons at C7 and C9.
-
cis-isomer (axial N-methylamino): This conformer is less stable. If present, it would show strong NOEs between the C8 proton and the equatorial protons at C7 and C9. More importantly, the N-methyl protons in an axial orientation would show strong NOEs to the other axial protons on the same face of the ring.
-
For determining the absolute configuration of each enantiomer, derivatization with a chiral agent is a powerful technique. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a reliable choice for amines.[7][8][9][10]
-
Principle: The isolated enantiomers of the amine are reacted with both (R)- and (S)-MTPA chloride to form a pair of diastereomeric amides. The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons near the stereocenter in the two diastereomers. By comparing the ¹H NMR spectra and calculating the difference in chemical shifts (Δδ = δS - δR), the absolute configuration can be assigned.[10]
-
Protocol:
-
Amide Formation: In two separate vials, react an enantiomerically pure sample of this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., CDCl₃ or CCl₄).
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.
-
Data Analysis:
-
Identify corresponding protons in both spectra.
-
Calculate Δδ (δS - δR) for protons on either side of the C8 stereocenter.
-
Protons on one side of the molecule will have a positive Δδ, while those on the other side will have a negative Δδ.
-
Based on the established Mosher's model for amides, this pattern allows for the unambiguous assignment of the absolute configuration at the C8 center.
-
-
The Definitive Answer: Single-Crystal X-ray Crystallography
For an unambiguous determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[11][12][13]
-
Protocol:
-
Crystal Growth: Grow single crystals of one of the pure stereoisomers. Often, forming a salt (e.g., hydrochloride or tartrate) can improve crystallinity. Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam.
-
Structure Solution and Refinement: The resulting diffraction pattern is used to calculate an electron density map, from which the 3D structure of the molecule is determined. For absolute configuration determination, the Flack parameter is refined. A value close to 0 for the correct enantiomer confirms the assignment.
-
Conclusion
The stereochemistry of this compound is a multifaceted challenge that requires a systematic and multi-technique approach. The synthetic route via reductive amination of the corresponding ketone reliably produces a mixture of all four possible stereoisomers. This guide provides a robust framework and detailed experimental protocols for the separation of these isomers by chiral chromatography and their definitive stereochemical assignment using advanced NMR techniques and X-ray crystallography. The application of these methodologies is essential for any research program aiming to leverage the therapeutic potential of this privileged spirocyclic scaffold, enabling the precise correlation of molecular stereochemistry with biological function.
References
-
Wenzel, T. J., & Wilcox, J. D. (2003). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 80(9), 1059. [Link]
-
ResearchGate. (2006). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
-
Kang, C. Q., et al. (2006). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. Magnetic Resonance in Chemistry, 44(1), 20-24. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Sci-Hub. The Conformational Behaviour of 10‐Substituted Spiro[4.5]decanes. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (2006). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. [Link]
-
University of Wisconsin-Platteville. Spirocyclic Systems. [Link]
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts, 14(2), 107. [Link]
-
National Center for Biotechnology Information. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1218(18), 2593-2599. [Link]
-
ACS Publications. Journal of Natural Products. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11). [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]
-
Bio-protocol. (2019). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Bio-protocol, 9(22), e3434. [Link]
-
PrepChem. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]
-
SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 739-751. [Link]
-
MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 11(3), 354. [Link]
-
National Center for Biotechnology Information. (2002). X-ray crystallography. Journal of the Royal Society of Medicine, 95(11), 567-570. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]
-
National Center for Biotechnology Information. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 395-407. [Link]
-
ResearchGate. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1729-1739. [Link]
-
Chemistry LibreTexts. (2023). Substituted Cyclohexanes. [Link]
-
SlideShare. (2017). Stereochemistry of cyclohexane.pptx. [Link]
-
PubMed. (2008). Influence of Relative Configuration of Disubstituted Cyclopentanes and -Hexanes on 13C Shifts. Magnetic Resonance in Chemistry, 46(12), 1163-1168. [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6244-6255. [Link]
-
Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]
-
MDPI. (2016). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2016(4), M912. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rigaku.com [rigaku.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Introduction
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its rigid spirocyclic core, which combines a protected cyclohexylamine moiety, provides a three-dimensional scaffold that is of significant interest for designing ligands with enhanced binding affinity and selectivity for various biological targets.[1] The presence of a secondary amine offers a versatile handle for further functionalization, making it a key intermediate in the synthesis of complex pharmaceutical agents.
This document provides a comprehensive guide to the prevailing synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed step-by-step protocols, and the rationale behind critical experimental choices. The primary synthetic pathway involves a robust two-stage process: first, the preparation of a key ketone intermediate, and second, the introduction of the N-methylamine functionality.
Stage 1: Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one
The synthesis begins with the selective protection of one carbonyl group of 1,4-cyclohexanedione. This foundational step is crucial as it differentiates the two chemically equivalent ketones, allowing for selective downstream modification of the unprotected carbonyl. The most common and efficient method is the formation of an ethylene ketal, a protecting group known for its stability under basic and nucleophilic conditions, yet readily removable with aqueous acid.[2][3][4]
Principle of Ketal Protection
The reaction involves the acid-catalyzed condensation of 1,4-cyclohexanedione with ethylene glycol.[1] The equilibrium of this reaction is driven towards the product by the continuous removal of water, typically achieved by azeotropic distillation using a Dean-Stark apparatus.[1][5] This strategy prevents the hydrolysis of the formed ketal and ensures a high yield of the desired mono-protected product.[3][4]
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene or Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.02 equiv.).[1]
-
Add a suitable solvent, such as toluene, to facilitate azeotropic water removal.[1]
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and can be confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1] This neutralizes the acid catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]
-
The crude 1,4-dioxaspiro[4.5]decan-8-one can be purified by column chromatography on silica gel or by crystallization to afford a white solid.[1]
Data Summary: Ketalization Reaction
| Parameter | Value/Condition | Rationale |
| Reagents | 1,4-Cyclohexanedione, Ethylene glycol | Reactants for ketal formation.[1] |
| Catalyst | p-Toluenesulfonic acid | Acid catalyst to protonate the carbonyl, activating it for nucleophilic attack.[6] |
| Solvent | Toluene | Forms an azeotrope with water to facilitate its removal.[7] |
| Apparatus | Dean-Stark Trap | Physically separates water from the reaction, driving the equilibrium forward.[5] |
| Temperature | Reflux | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |
| Workup | NaHCO₃ wash | Neutralizes the acidic catalyst to prevent deprotection during workup.[5] |
| Typical Yield | >80% | High efficiency is achieved by driving the reaction to completion.[8] |
Workflow for 1,4-Dioxaspiro[4.5]decan-8-one Synthesis
Caption: Synthesis of the key ketone intermediate.
Stage 2: Synthesis of this compound
With the key intermediate in hand, the target secondary amine can be synthesized. Two highly effective and complementary methods are presented here: a direct, one-pot reductive amination and a classical two-step approach involving the renowned Eschweiler-Clarke reaction.
Method A: Direct Reductive Amination
This is an efficient one-pot procedure where the ketone is reacted with methylamine to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine.[9] The choice of reducing agent is critical for the success of this reaction.
Principle of Direct Reductive Amination
Mild and selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this transformation.[9][10] These reagents are less reactive than sodium borohydride and will preferentially reduce the protonated iminium ion intermediate over the starting ketone.[9] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct and leads to higher yields of the desired amine.
Experimental Protocol: Direct Reductive Amination
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methylamine (solution in THF, water, or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv.) in an anhydrous solvent such as DCM.
-
Add the methylamine solution (1.5-2.0 equiv.). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[10]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring solution. The addition should be controlled to manage any effervescence.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Summary: Reductive Amination
| Parameter | Value/Condition | Rationale |
| Amine Source | Methylamine solution | Provides the "N-Methyl" fragment of the target molecule. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective reagent for reducing the iminium ion in the presence of the ketone.[9] |
| Solvent | Dichloromethane (DCM) | Aprotic solvent suitable for this reaction; does not react with the reducing agent. |
| Temperature | Room Temperature | Sufficient for both iminium formation and reduction, minimizing side reactions. |
| Workup | Quench with NaHCO₃ | Neutralizes any remaining acid and destroys excess reducing agent. |
| Purification | Column Chromatography | Separates the basic amine product from non-basic impurities and starting material.[10] |
Method B: Two-Step Synthesis via Eschweiler-Clarke Reaction
This classic approach involves two distinct steps: first, the synthesis of the primary amine, 1,4-dioxaspiro[4.5]decan-8-amine, followed by its N-methylation using the Eschweiler-Clarke reaction. This method is particularly valuable for its reliability and use of inexpensive reagents.
Step B1: Synthesis of the Primary Amine
The primary amine is synthesized via reductive amination of 1,4-dioxaspiro[4.5]decan-8-one using an ammonia source.
Brief Protocol: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv.) and a large excess of an ammonia source like ammonium acetate (e.g., 10 equiv.) in methanol.[1] Add sodium cyanoborohydride (1.5 equiv.) and stir at room temperature overnight. The workup is similar to Method A, involving an acidic-basic extraction to isolate the primary amine.[10]
Step B2: Eschweiler-Clarke N-Methylation
Principle of the Eschweiler-Clarke Reaction
This reaction methylates a primary or secondary amine to the corresponding tertiary amine using excess formic acid and formaldehyde.[11][12] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride source, reducing the iminium ion while decomposing to carbon dioxide.[13][14] The irreversible loss of CO₂ gas drives the reaction to completion and, importantly, prevents the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[11][12]
Experimental Protocol: N-Methylation
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (~90%)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a flask containing 1,4-dioxaspiro[4.5]decan-8-amine (1.0 equiv.), add formaldehyde solution (2.2 equiv.) followed by formic acid (2.2 equiv.).
-
Heat the reaction mixture to 80-100 °C for several hours until gas evolution (CO₂) ceases.[13] The reaction is typically run at or near boiling.[11]
-
Cool the mixture to room temperature and carefully basify with a cold NaOH solution to a pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-methylated product.
-
Further purification can be performed via column chromatography if necessary.
Workflow for Two-Step Synthesis (Method B)
Caption: Two-step synthesis via the Eschweiler-Clarke reaction.
Conclusion
The synthesis of this compound is reliably achieved through a sequence initiated by the selective ketal protection of 1,4-cyclohexanedione. Researchers can then choose between a direct reductive amination with methylamine for a more streamlined, one-pot process, or a two-step approach culminating in the classic Eschweiler-Clarke reaction. The choice of method may depend on the availability of reagents, desired scale, and specific laboratory practices. Both routes are high-yielding and provide access to this important synthetic intermediate for applications in pharmaceutical and materials science research.[2][8]
References
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
YouTube. (2025). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
Chemnovatic. (2026). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: N-Alkylation of 1,4-Dioxaspiro[4.
- BenchChem. (n.d.). Stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: An In-depth Technical Guide.
- BenchChem. (n.d.). Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
-
Pearson. (2024). Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid. Retrieved from [Link]
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]
-
PMC - NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
-
YouTube. (2019). acetals and ketals as protecting groups. Retrieved from [Link]
-
ResearchGate. (2025). The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1,4-dioxaspiro[12][13]decane-8-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. name-reaction.com [name-reaction.com]
Application Notes and Protocols: N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in the Synthesis of Cathepsin S Inhibitors
<-3>
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine as a pivotal building block in the synthesis of selective and potent Cathepsin S (CatS) inhibitors. We will delve into the therapeutic relevance of CatS, the rationale for targeting this cysteine protease, and the unique advantages conferred by the spirocyclic scaffold of this compound in inhibitor design. Detailed, field-proven protocols for the synthesis, purification, and characterization of a representative CatS inhibitor are provided, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Introduction: Cathepsin S as a Therapeutic Target
Cathepsin S (CatS) is a lysosomal cysteine protease that plays a critical role in the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules.[1][2] This process is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T-helper cells, a cornerstone of the adaptive immune response.[3] Unlike many other cathepsins, CatS remains active at neutral pH, allowing it to function both within the lysosome and in the extracellular space.[1][3]
Dysregulation of CatS activity has been implicated in a range of pathologies, including autoimmune diseases (e.g., rheumatoid arthritis, psoriasis, Sjögren's syndrome), various cancers, and cardiovascular diseases.[1][4][5][6] Its role in processing antigens and degrading extracellular matrix components makes it a compelling target for therapeutic intervention.[2] Consequently, the development of potent and selective CatS inhibitors is an area of intense research in modern drug discovery.[7][8]
The Role of Spirocyclic Scaffolds in Modern Drug Design
The incorporation of three-dimensional (3D) structural motifs is a key strategy in contemporary medicinal chemistry to improve the druglike properties of small molecules. Spirocycles, characterized by two rings sharing a single carbon atom, are particularly advantageous.[9] They offer a rigid and conformationally constrained framework that can precisely orient functional groups for optimal interaction with a biological target.[9]
Key advantages of spirocyclic scaffolds include:
-
Increased Three-Dimensionality: Moving away from flat, aromatic structures often leads to improved physicochemical properties and pharmacokinetic profiles.[9]
-
Improved Potency and Selectivity: The rigid nature of spirocycles can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target enzyme over related proteins.[9][10]
-
Enhanced Physicochemical Properties: The introduction of spirocyclic moieties can favorably modulate properties such as solubility, lipophilicity (logP), and metabolic stability.[10]
This compound is an exemplary building block that embodies these advantages, making it a valuable component in the design of next-generation CatS inhibitors.
Featured Building Block: this compound
This spirocyclic amine serves as a crucial scaffold for introducing key pharmacophoric elements while maintaining a favorable 3D geometry for insertion into the active site of Cathepsin S.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 166398-41-0[11] |
| Molecular Formula | C9H17NO2[12][13] |
| Molecular Weight | 171.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 245 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, DMSO) |
Note: Physical properties can vary slightly between suppliers.
The dioxaspiro[4.5]decane core provides a rigid framework, while the secondary amine offers a reactive handle for coupling with other synthetic intermediates, typically a peptidic or peptidomimetic backbone bearing an electrophilic "warhead" that interacts with the catalytic cysteine residue (Cys25) of CatS.[14][15]
Synthetic Workflow: A Representative Protocol
The following section outlines a generalized, yet detailed, synthetic protocol for the preparation of a potent CatS inhibitor utilizing this compound. This protocol is a composite of established synthetic strategies in the field of cysteine protease inhibitor development.[16][17]
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing a CatS inhibitor.
Step 1: Amide Bond Formation
This crucial step involves the coupling of the spirocyclic amine with a pre-synthesized peptide-like fragment that contains an electrophilic group (e.g., a nitrile or vinyl sulfone) designed to covalently interact with the active site cysteine of CatS. The choice of coupling agent is critical for achieving high yield and minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid-containing backbone (e.g., a protected dipeptide nitrile) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Protocol:
-
To a solution of the carboxylic acid backbone in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. Causality: This pre-activation step forms a highly reactive acyl-intermediate, facilitating efficient nucleophilic attack by the amine.
-
Add this compound to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Causality: The aqueous workup removes the coupling reagents, excess DIPEA, and other water-soluble byproducts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification of the Final Compound
Purification is essential to remove any unreacted starting materials, coupling byproducts, and side products to ensure the final compound's purity for biological evaluation.
Method 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc in hexanes). The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with the determined solvent gradient, collecting fractions.
-
Analyze fractions by TLC or LC-MS and combine the pure fractions.
-
Evaporate the solvent to yield the purified inhibitor.
-
Method 2: Preparative Reverse-Phase HPLC
For compounds that are difficult to separate by normal-phase chromatography or for achieving very high purity (>98%).
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of acetonitrile in water (often with 0.1% TFA or formic acid).
-
Procedure:
-
Dissolve the crude or semi-pure product in a suitable solvent (e.g., DMSO or methanol).
-
Inject the solution onto the preparative HPLC system.
-
Collect fractions corresponding to the product peak.
-
Lyophilize the combined pure fractions to obtain the final product as a solid.
-
Step 3: Structural Characterization and Purity Analysis
Confirming the identity and purity of the synthesized inhibitor is a non-negotiable step before proceeding to biological assays.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Peaks corresponding to all protons and carbons in the expected chemical environments, confirming the structure of the final compound. |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target molecule. |
| HRMS | Exact mass determination. | Provides a highly accurate mass measurement, confirming the elemental composition of the synthesized inhibitor. |
| Analytical HPLC | Quantitative purity assessment. | A single peak with purity typically >95% is required for in vitro biological testing. |
Mechanism of Cathepsin S Inhibition
The synthesized inhibitors typically function as covalent modifiers of the CatS active site. The spirocyclic amine portion of the molecule is designed to occupy one of the substrate-binding pockets (often the S2 or S3 pocket), while the electrophilic "warhead" is positioned to react with the nucleophilic thiol of the catalytic Cys25 residue.[14][15]
Diagram: Simplified Mechanism of Inhibition
Caption: Covalent inhibition of Cathepsin S.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel Cathepsin S inhibitors. Its inherent three-dimensionality and conformational rigidity can be strategically exploited to enhance inhibitor potency, selectivity, and overall druglike properties. The protocols detailed herein provide a robust framework for researchers to synthesize and evaluate new chemical entities targeting CatS. Future efforts in this area will likely focus on further exploring the structure-activity relationships of spirocycle-containing inhibitors and optimizing their pharmacokinetic and pharmacodynamic profiles for in vivo efficacy in various disease models.
References
- Wilkinson, R. D., et al. (2015). Cathepsin S: therapeutic, diagnostic, and prognostic potential. Biological Chemistry, 396(8), 867-882.
- Li, Y., et al. (2024). Cathepsin S: molecular mechanisms in inflammatory and immunological processes. Frontiers in Immunology, 15, 1386249.
- McGrath, M. E., et al. (1998). Crystal structure of human cathepsin S. Protein Science, 7(6), 1294-1302.
- M-CSA. (n.d.). Cathepsin S.
- Foley, D. P., et al. (2010). Practical synthesis of a Cathepsin S inhibitor: route identification, purification strategies, and serendipitous discovery of a crystalline salt form. The Journal of Organic Chemistry, 75(6), 1940-1947.
- Ajani, O. O., et al. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development.
- Wilkinson, R. D., et al. (2015). Cathepsin S: Therapeutic, diagnostic, and prognostic potential. Biological Chemistry.
- Karia, T., & Rapalli, V. K. (2025). Cathepsin S: A key drug target and signalling hub in immune system diseases.
- Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
- Arctom Scientific. (n.d.). This compound.
- Vasiljeva, O., & Turk, B. (2008). Lysosomal Cysteine Proteinase Cathepsin S as a Potential Target for Anti-Cancer Therapy. Current Cancer Drug Targets, 8(5), 416-427.
- Gillmor, S. A., et al. (2000). Specificity Determinants of Human Cathepsin S Revealed by Crystal Structures of Complexes. Biochemistry, 39(41), 12497-12504.
- Sino Biological. (n.d.).
- Wikipedia. (n.d.).
- Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Angene International Limited. (n.d.). This compound.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
- Lemke, C., et al. (2022). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. Pharmaceuticals, 15(7), 861.
- Ma, C., & Ganesan, A. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(10), 969-972.
- Ajani, O. O., et al. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development.
- Chen, Y., et al. (2022). Rational Design of Humanized Antibody Inhibitors for Cathepsin S.
- Lorenz, J. C., et al. (2010). Large-scale asymmetric synthesis of a cathepsin S inhibitor. The Journal of Organic Chemistry, 75(4), 1155-1161.
- Lemke, C., et al. (2020). N-Sulfonyl dipeptide nitriles as inhibitors of human cathepsin S: In silico design, synthesis and biochemical characterization. Bioorganic & Medicinal Chemistry Letters, 30(16), 127303.
- Synfacts. (2010). Synthesis of a Cathepsin S Inhibitor. Synfacts, 2010(05), 0504-0504.
- BLDpharm. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine.
- Di Micco, S., et al. (2023). Design and Synthesis of Multi-Functional Ligands through Hantzsch Reaction: Targeting Ca2+ Channels, Activating Nrf2 and Possessing Cathepsin S Inhibitory, and Antioxidant Properties. Molecules, 28(20), 7171.
- Kim, M., et al. (2013). Synthesis of proline analogues as potent and selective cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3140-3144.
- Ajani, O. O., et al. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development.
- Wiglema, S. S., et al. (2025).
- Miller, G. P., et al. (2010). Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype. Bioorganic & Medicinal Chemistry Letters, 20(21), 6249-6252.
- Tokyo Chemical Industry. (n.d.). Methyl 1,4-Dioxaspiro[4.
- CP Lab Chemicals. (n.d.). 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol.
- Latli, B., et al. (2012). Synthesis of a potent cathepsin s inhibitor labeled with deuterium and carbon-14. Current Radiopharmaceuticals, 5(4), 314-317.
- PubChemLite. (n.d.). This compound.
- Chemsrc. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine.
- Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6).
- NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook.
Sources
- 1. Cathepsin S: therapeutic, diagnostic, and prognostic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin S - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. arctomsci.com [arctomsci.com]
- 12. This compound|CAS 166398-41-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 13. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 14. Crystal structure of human cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. Practical synthesis of a Cathepsin S inhibitor: route identification, purification strategies, and serendipitous discovery of a crystalline salt form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Large-scale asymmetric synthesis of a cathepsin S inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Approach to the Comprehensive Characterization of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a spirocyclic secondary amine of interest in pharmaceutical and chemical research. In the absence of established standard protocols for this specific molecule, this note serves as a framework for method development and validation, drawing upon established principles for analogous structures and adhering to international regulatory standards. We present protocols for identity, purity, and assay determination using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatography (HPLC and GC). Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[1][2][3]
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol ) is a bifunctional molecule featuring a secondary amine and a spiroketal. This unique combination presents specific analytical challenges. The spiroketal is susceptible to acid-catalyzed hydrolysis, while the secondary amine is prone to oxidation and can exhibit poor chromatographic peak shape without derivatization. Therefore, a robust analytical strategy must confirm the molecule's identity and structure, quantify its purity, and separate it from potential process impurities and degradation products.
The validation of analytical procedures is paramount to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[3][4] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring methods are both accurate and robust.
Structural Elucidation and Identification
Confirming the chemical identity and structure is the foundational step in characterization. A combination of spectroscopic techniques is essential for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. High-resolution ¹H and ¹³C NMR, along with 2D experiments like HSQC, are necessary.
Rationale: ¹H NMR confirms the presence and connectivity of proton environments, such as the characteristic N-methyl singlet and the protons of the cyclohexane and dioxolane rings. ¹³C NMR provides the carbon skeleton map. The direct correlation of protons to their attached carbons via an HSQC experiment validates the assignments.
Expected ¹H and ¹³C NMR Chemical Shifts: While experimental data for the target molecule is not widely published, chemical shifts can be predicted based on analogous structures like N-methylcyclohexanamine and the 1,4-dioxaspiro[4.5]decane moiety.[5][6]
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | 2.2 - 2.6 | s | 30 - 35 |
| CH-N (C8) | 2.5 - 3.0 | m | 55 - 65 |
| O-CH₂-CH₂-O | 3.8 - 4.0 | s | 63 - 65 |
| Cyclohexane CH₂ | 1.4 - 2.0 | m | 25 - 40 |
| Spiroketal C (C5) | - | - | 107 - 110 |
Note: Predicted shifts are relative to TMS in a solvent like CDCl₃. Actual values must be determined experimentally.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a ¹H spectrum using a calibrated spectrometer (≥400 MHz). Ensure a sufficient number of scans for a signal-to-noise ratio >100:1 for the analyte signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (HSQC): Perform a ¹H-¹³C HSQC experiment to correlate proton and carbon signals for definitive assignment.
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak and integrate all signals. Compare observed shifts with expected values and known data for related structures.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation information that corroborates the proposed structure. Electrospray Ionization (ESI) is ideal for determining the parent mass, while Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), reveals the fragmentation pattern.
Rationale: High-resolution mass spectrometry (HRMS) with ESI can confirm the elemental composition by providing a highly accurate mass of the protonated molecule, [M+H]⁺. The dominant fragmentation pathway for aliphatic amines under EI is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which provides structural confirmation.[7][8]
Expected Mass Spectrometry Data:
| Parameter | Value | Technique |
| Monoisotopic Mass | 171.1259 g/mol | - |
| [M+H]⁺ (Predicted) | 172.1332 m/z | ESI-HRMS |
| [M+Na]⁺ (Predicted) | 194.1151 m/z | ESI-HRMS |
| Major Fragment (α-cleavage) | Varies based on cleavage point | EI-MS |
Protocol: ESI-MS for Molecular Weight Confirmation
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the protonated molecular ion [M+H]⁺ and other adducts. Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
Rationale: For this compound, the spectrum should confirm the presence of a secondary amine (N-H stretch), C-N bonds, C-O ether bonds (from the dioxolane ring), and aliphatic C-H bonds, while confirming the absence of other functional groups like carbonyls (C=O) or primary amine doublets.[7][9]
Expected Characteristic FTIR Peaks:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak to Medium, Sharp |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Strong |
| N-CH₃ Symmetric Stretch | ~2785 | Medium, Sharp |
| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium |
| C-O Stretch (Spiroketal) | 1150 - 1050 | Strong |
| N-H Wag | 910 - 665 | Medium to Strong, Broad |
Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of the molecule.
Purity and Assay Determination
Quantitative analysis is essential to determine the purity of the compound and is a cornerstone of quality control. A combination of chromatographic techniques and qNMR provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing purity and separating the main component from non-volatile impurities and degradation products. Due to the lack of a strong UV chromophore, derivatization or alternative detection methods are required.
Rationale: Reversed-phase HPLC is a robust method for separating compounds based on polarity.[10] Since aliphatic amines lack UV absorbance, pre-column derivatization with a chromophoric or fluorophoric agent like Dansyl Chloride or NBD-Cl is a proven strategy to enhance sensitivity and allow for UV or fluorescence detection.[11][12]
Protocol: HPLC Purity Method (with Derivatization)
-
Derivatization:
-
Prepare a solution of the analyte at ~1 mg/mL in acetonitrile.
-
To 100 µL of this solution, add 200 µL of a borate buffer (pH 9.5).
-
Add 200 µL of a Dansyl Chloride solution (e.g., 5 mg/mL in acetonitrile).
-
Vortex and heat at 60°C for 45 minutes in the dark.
-
Cool and quench the reaction with a small amount of a primary or secondary amine solution (e.g., diethylamine) to consume excess Dansyl Chloride.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm or Fluorescence (Ex/Em specific to the derivative).
-
-
Analysis & Validation:
-
Inject a blank (solvent), a derivatized standard, and the derivatized sample.
-
Determine the area percent of the main peak relative to all other peaks to assess purity.
-
Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][3]
-
Sources
- 1. rsc.org [rsc.org]
- 2. gcms.cz [gcms.cz]
- 3. books.rsc.org [books.rsc.org]
- 4. N-Methylcyclohexylamine(100-60-7) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. whitman.edu [whitman.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for both achiral purity assessment and chiral separation of this spirocyclic amine. The protocols are grounded in established chromatographic principles and address the specific chemical characteristics of the analyte, such as the acid-labile spiroketal and the basic secondary amine. This document emphasizes a systematic approach to method development, validation, and troubleshooting, ensuring scientific integrity and robust analytical outcomes.
Introduction
This compound is a spirocyclic amine of increasing interest in medicinal chemistry and drug discovery due to its unique three-dimensional structure, which can be a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a chiral center at the C8 position of the cyclohexane ring necessitates precise analytical control over its stereochemical purity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Furthermore, the purity of the bulk drug substance must be rigorously controlled to ensure safety and efficacy.
This application note details robust HPLC methods for both achiral and chiral analysis of this compound. The achiral method is designed for purity determination and the quantification of process-related impurities and degradation products. The chiral method focuses on the separation and quantification of the enantiomers. The methodologies are developed based on the analysis of similar structures, such as 1,4-dioxaspiro[4.5]decan-8-ylmethanamine, and general principles for the chromatographic separation of amines.[1][2]
A key consideration in the method development for this analyte is its chemical stability. The spiroketal moiety is susceptible to acid-catalyzed hydrolysis, which would lead to the ring-opening of the dioxolane.[3] Additionally, the secondary amine is prone to oxidation.[3] Therefore, careful control of mobile phase pH, sample preparation, and storage conditions is paramount for accurate and reproducible analysis.
Achiral HPLC Analysis for Purity and Impurity Profiling
The primary objective of the achiral HPLC method is to quantify the purity of this compound and to separate it from potential process-related impurities and degradation products. A reversed-phase HPLC method is generally the most suitable approach for this purpose.
Rationale for Method Development
The choice of a C18 reversed-phase column is a common starting point for the analysis of moderately polar compounds.[3] A gradient elution is recommended to ensure the separation of compounds with a range of polarities, from potential non-polar starting materials to more polar degradation products.[3] The inclusion of a mild acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase serves two purposes: it protonates the secondary amine, leading to better peak shape, and it controls the pH to minimize deleterious interactions with residual silanols on the silica support.[1] However, given the acid sensitivity of the spiroketal, the concentration of the acid should be kept low (e.g., 0.1%).
UV detection is suitable for this compound, although its chromophore is not particularly strong. Detection at lower wavelengths (e.g., 210-220 nm) is likely to provide better sensitivity.
Experimental Protocol: Achiral Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (reagent grade)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Dilute the stock solution with the same diluent to a suitable concentration for injection (e.g., 0.1 mg/mL).
Method Validation and System Suitability
To ensure the trustworthiness of the analytical results, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from any degradation products.[2]
-
Linearity: A series of solutions of known concentrations should be analyzed to demonstrate a linear relationship between concentration and peak area.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability and intermediate precision) of the method should be established.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.
System Suitability: Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times. Acceptance criteria should be set for parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area.
Visualization of Achiral Method Development Workflow
Caption: Workflow for achiral HPLC method development and validation.
Chiral HPLC Analysis for Enantiomeric Purity
The separation of enantiomers is crucial for the development of this compound as a potential therapeutic agent. Direct chiral separation using a chiral stationary phase (CSP) is the most common and effective approach.[4]
Rationale for Chiral Method Development
Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for resolving a wide range of racemates, including amines.[1] These CSPs can be operated in normal-phase, polar organic, or reversed-phase modes, offering significant flexibility in method development.[4]
For basic compounds like this compound, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary in normal-phase chromatography to improve peak shape and prevent strong interactions with the stationary phase.[4] Alternatively, acidic additives can also be effective in some cases.[5] A screening approach using a few different polysaccharide-based columns and mobile phase systems is a practical way to identify a suitable separation method.
Experimental Protocol: Chiral Analysis
Instrumentation:
-
HPLC system with an isocratic or gradient pump, autosampler, column thermostat, and a UV or PDA detector.
Materials:
-
Racemic this compound
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (reagent grade)
Screening Chromatographic Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) |
| Chiral Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) or similar amylose-based CSP | Chiralpak AD-H (4.6 x 250 mm, 5 µm) or similar cellulose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 25°C |
| Detection | UV at 215 nm | UV at 215 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation:
-
Prepare a solution of racemic this compound at approximately 0.5 mg/mL in the mobile phase.
Method Optimization
Once a promising separation is achieved, the method can be optimized by systematically varying the following parameters:
-
Mobile Phase Composition: Adjust the ratio of the alcohol modifier (IPA or ethanol) to n-hexane to fine-tune retention and resolution.
-
Additive Concentration: Optimize the concentration of DEA to achieve the best peak shape and resolution.
-
Flow Rate and Temperature: Varying the flow rate and column temperature can also impact the separation efficiency.
Visualization of Chiral Method Development Strategy
Caption: Strategy for chiral HPLC method development.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results for Achiral Analysis
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [Insert Data] |
| Theoretical Plates | ≥ 2000 | [Insert Data] |
| %RSD Retention Time | ≤ 1.0% | [Insert Data] |
| %RSD Peak Area | ≤ 2.0% | [Insert Data] |
Table 2: Chiral Separation Performance
| Chiral Column | Mobile Phase | Resolution (Rs) |
| [Insert Column] | [Insert Mobile Phase Composition] | [Insert Data] |
| [Insert Column] | [Insert Mobile Phase Composition] | [Insert Data] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Achiral) | Strong interaction with silanols; inappropriate pH. | Ensure 0.1% formic acid is in both mobile phases; consider a different C18 column with better end-capping. |
| Peak Splitting or Broadening | Column degradation; sample overload. | Flush the column; inject a lower concentration of the sample. |
| No Separation (Chiral) | Inappropriate chiral stationary phase or mobile phase. | Screen different CSPs and mobile phase systems (normal, polar organic, reversed-phase).[4] |
| Variable Retention Times | Inadequate column equilibration; temperature fluctuations. | Ensure sufficient column equilibration time between gradient runs; use a column thermostat. |
| Extraneous Peaks | Sample degradation; contamination. | Prepare fresh samples; check the purity of solvents and reagents. Consider potential hydrolysis of the spiroketal.[3] |
Conclusion
The HPLC methods outlined in this application note provide a robust framework for the comprehensive analysis of this compound. The achiral reversed-phase method is suitable for purity assessment and impurity profiling, while the chiral normal-phase method enables the critical evaluation of enantiomeric purity. Adherence to the principles of method development, validation, and system suitability will ensure the generation of accurate, reliable, and reproducible data, which is essential for the advancement of this compound in research and development.
References
-
This compound hydrochloride. Chemsrc.com. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Recent Developments of Achiral HPLC Methods in Pharmaceuticals Using Various Detection Modes. Semantic Scholar. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive GC-MS Analysis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine: A Protocol for Purity Assessment and Identification
An Application Note for the Pharmaceutical and Chemical Research Sectors
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. This spirocyclic secondary amine is a valuable building block in medicinal chemistry, and its purity is critical for downstream applications.[1] The methodology herein addresses the common analytical challenges associated with amines, such as peak tailing and thermal stability, by optimizing chromatographic conditions and mass spectrometric parameters. We provide a detailed, step-by-step protocol for sample preparation, instrument setup, and data analysis, designed for researchers, quality control analysts, and drug development professionals. The causality behind key experimental choices is explained to ensure adaptability and effective troubleshooting.
Introduction and Scientific Context
This compound (CAS 166398-41-0) is a bifunctional molecule featuring a secondary amine on a cyclohexane ring and a protected ketone in the form of a spiroketal.[2][3] This unique three-dimensional structure is of significant interest in drug design for creating compounds with high target affinity and selectivity.[1] Given its role as a key intermediate, a reliable analytical method to confirm its identity and determine its purity is paramount. Impurities, such as the starting material 1,4-dioxaspiro[4.5]decan-8-one or by-products from synthesis, can adversely affect reaction yields and the pharmacological profile of final compounds.
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds.[4] However, the direct analysis of amines by GC can be problematic. The polar nature of the amine group can interact with active sites (residual silanols) on the surface of conventional fused silica capillary columns, leading to poor peak shape, reduced sensitivity, and poor reproducibility.[5] This guide provides a direct analysis method using a specialized GC column designed to mitigate these effects, ensuring symmetric peaks and reliable quantification.
Experimental Rationale & Methodology
Causality of Methodological Choices
-
Column Selection: A standard non-polar or intermediate-polar column (e.g., 5% phenyl-methylpolysiloxane) can be used, but often results in peak tailing for amines. To circumvent this, a specialized base-deactivated column or a column specifically designed for amine analysis, such as the Agilent CP-Volamine, is highly recommended.[6] These columns have a surface treatment that minimizes interactions with the basic amine group, resulting in superior peak symmetry and reproducibility.
-
Injector Temperature: The spiroketal moiety can be susceptible to thermal degradation or acid-catalyzed hydrolysis if there is any active site in the inlet.[7] Therefore, the injector temperature is set at a moderate 250°C to ensure efficient volatilization without inducing on-column degradation.
-
Ionization Mode: Electron Ionization (EI) is chosen for its robustness and the creation of reproducible, information-rich fragmentation patterns. The resulting mass spectra can be compared against libraries for identification and used for structural elucidation of unknown impurities.
-
Solvent Selection: Dichloromethane (DCM) or Methanol are excellent solvents for this compound. It is critical to use a high-purity, anhydrous grade solvent to prevent potential hydrolysis of the ketal group.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent CP-Volamine, 15 m x 0.32 mm x 1.0 µm (Part No. CP7446) or a similar base-deactivated column.
-
Syringe: 10 µL SGE gas-tight syringe
-
Vials: 2 mL amber glass vials with PTFE-lined caps
-
Solvent: Dichloromethane (DCM), HPLC or pesticide residue grade
-
Analyte: this compound standard
Detailed Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Cap and mix thoroughly by inversion. This stock solution should be stored at 2-8°C when not in use.
-
-
Working Standard Preparation (50 µg/mL):
-
Pipette 500 µL of the 1000 µg/mL stock standard into a 10 mL volumetric flask.
-
Dilute to the mark with dichloromethane.
-
Cap and mix thoroughly. Transfer to a 2 mL autosampler vial.
-
-
Test Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
If necessary, perform a further dilution to bring the concentration into the calibrated range (e.g., ~50 µg/mL).
-
Filter the sample through a 0.45 µm PTFE syringe filter if particulates are present. Transfer to a 2 mL autosampler vial.
-
Protocol 2: GC-MS Instrument Setup and Analysis
-
Instrument Configuration: Set up the GC-MS system according to the parameters outlined in Table 1 and Table 2 .
-
System Equilibration: Before running the sequence, allow the system to equilibrate by running a solvent blank (dichloromethane) to ensure a stable baseline and absence of contaminants.
-
Sequence Setup: Create a sequence in the data acquisition software. Include a solvent blank, at least one injection of the working standard, and then the test samples.
-
Injection: Inject 1 µL of each solution into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode over the mass range of m/z 40-400.
Data Presentation and Interpretation
Chromatographic and Spectrometric Parameters
The optimized instrumental parameters are summarized in the tables below.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | Agilent CP-Volamine (15m x 0.32mm, 1.0µm) | Specialized column for excellent amine peak shape.[6] |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 250°C | Ensures efficient volatilization without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| Oven Program | ||
| Initial Temp | 80°C, hold 1 min | Allows for solvent focusing. |
| Ramp 1 | 15°C/min to 260°C | Provides good separation from potential impurities. |
| Hold Time | 5 min | Ensures elution of any less volatile compounds. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Produces repeatable fragmentation patterns for identification. |
| EI Energy | 70 eV | Standard energy for generating library-searchable spectra. |
| Source Temp | 230°C | Standard operating temperature to prevent contamination. |
| Quad Temp | 150°C | Standard operating temperature for mass filtering. |
| Acquisition | Full Scan | Allows for identification of unknowns and full spectral analysis. |
| Scan Range | m/z 40 - 400 | Covers the molecular ion and key fragments of the analyte. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |
Expected Results and Interpretation
-
Retention Time: Under the conditions specified, this compound is expected to elute at approximately 7.5 - 8.5 minutes .
-
Mass Spectrum: The EI mass spectrum is a critical tool for identity confirmation. The expected molecular ion and key fragments are listed in Table 3 . The fragmentation pattern provides a unique fingerprint for the molecule.
Table 3: Expected Mass Fragments for this compound
| m/z | Ion Identity | Interpretation |
|---|---|---|
| 171 | [M]⁺˙ | Molecular Ion |
| 156 | [M - CH₃]⁺ | Loss of the N-methyl group. |
| 114 | [M - C₂H₄O₂ + H]⁺˙ | Loss of the dioxolane group (ethylene glycol). |
| 99 | [C₅H₉O₂]⁺ | Fragment corresponding to the spiroketal moiety. |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage, characteristic fragment for N-methyl amines. |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage adjacent to the nitrogen. |
System Validation and Troubleshooting
To ensure the trustworthiness of the protocol, initial validation should be performed. This includes:
-
Specificity: Injecting a solvent blank and a standard of the precursor ketone (1,4-dioxaspiro[4.5]decan-8-one) to ensure they are chromatographically resolved from the analyte peak.
-
Linearity: Preparing a calibration curve from ~5 µg/mL to 100 µg/mL to demonstrate a linear response (R² > 0.995).
-
Precision: Performing at least six replicate injections of the working standard to ensure the Relative Standard Deviation (RSD) of the peak area is less than 5%.
Troubleshooting Common Issues:
-
Peak Tailing: If significant tailing is observed, it may indicate column activity. Condition the column at a high temperature or trim a small section (10-20 cm) from the injector end. Ensure the sample is not acidic.
-
No Peak Detected: Verify syringe placement, injection volume, and ensure the MS is properly tuned. Confirm the concentration of the standard solution.
-
Extraneous Peaks: These may be from solvent contamination, sample degradation, or carryover. Run a solvent blank to diagnose. If degradation is suspected, prepare a fresh sample and re-analyze immediately.
Visualized Workflows
Analytical Workflow Diagram
Caption: Overall workflow from sample preparation to data analysis.
Predicted Mass Fragmentation Pathway
Caption: Key fragmentation pathways in EI-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable, specific, and robust protocol for the analysis of this compound. By employing a specialized amine-focused capillary column and optimized MS parameters, the common challenges of amine analysis are effectively overcome. This method is suitable for identity confirmation, purity assessment, and impurity profiling in both research and quality control environments, ensuring the integrity of this important chemical intermediate for its use in drug discovery and development.
References
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences. [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech. [Link]
-
Gas chromatography of amines as various derivatives. (2000). ResearchGate. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Institutes of Health (NIH). [Link]
-
Amines and alcohols Fast analysis of amines and solvents. (2011). Agilent. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
This compound | CAS 166398-41-0. (n.d.). Chemical-Suppliers.com. [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2014). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CAS 166398-41-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Welcome to the technical support center for the synthesis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring high-yield, high-purity outcomes.
Synthesis Overview
The synthesis of this compound is typically achieved via a one-pot reductive amination of the precursor, 1,4-dioxaspiro[4.5]decan-8-one, with methylamine. This method is efficient and widely used for preparing secondary amines.[1][2][3] The reaction involves the formation of an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent.[4][5]
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its remarkable selectivity. It is mild enough to not reduce the starting ketone, but highly effective at reducing the intermediate iminium ion, thus minimizing side reactions and maximizing the yield of the desired secondary amine.[4][6][7]
Sources
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Technical Support Center: Synthesis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Welcome to the technical support center for the synthesis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The primary route to this valuable amine intermediate is through the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with methylamine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This document provides in-depth, field-proven insights to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with methylamine.[1][2] This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine.[1] This method is widely used in pharmaceutical chemistry due to its operational simplicity and the broad availability of reagents.[3]
Q2: Which reducing agents are recommended for this reductive amination?
A2: Several reducing agents can be employed, with varying selectivity and reactivity. Mild and selective reducing agents are generally preferred to avoid unwanted side reactions.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly effective choices.[5][6] NaBH(OAc)₃ is particularly mild and selective for the iminium ion, even in the presence of the starting ketone.[4] While also selective, NaBH₃CN is toxic and can release hydrogen cyanide under acidic conditions, requiring careful handling.[6] Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting ketone if not used under carefully controlled conditions.[7][8]
Q3: What are the critical reaction conditions to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis:
-
pH: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate imine formation without promoting hydrolysis of the spiroketal.[1][8] A catalytic amount of acetic acid is often added.
-
Temperature: The reaction is usually performed at room temperature. Elevated temperatures can lead to increased side reactions or degradation of the product.
-
Stoichiometry: The ratio of reactants is important. Using a slight excess of methylamine can help drive the imine formation equilibrium forward.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Methanol can also be used, particularly with NaBH₃CN.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[5] You can track the consumption of the starting ketone and the formation of the amine product. Staining the TLC plate with ninhydrin is effective for visualizing the amine product, which will appear as a colored spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted 1,4-dioxaspiro[4.5]decan-8-one.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Imine Formation | The equilibrium between the ketone and the imine may not favor the imine, especially if water is present.[1][5] | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider adding a drying agent like molecular sieves to the reaction mixture.[9] 2. Increase Reaction Time: Allow the ketone and methylamine to stir for a longer period (e.g., 1-2 hours) before adding the reducing agent to facilitate imine formation.[10] 3. Catalytic Acid: Ensure a catalytic amount of a weak acid (e.g., acetic acid) is present to promote imine formation.[10] |
| Ineffective Reducing Agent | The reducing agent may have degraded over time or may not be sufficiently reactive under the chosen conditions. | 1. Check Reagent Quality: Use a fresh bottle of the reducing agent or test its activity on a simple ketone.[6] 2. Switch Reducing Agent: If using a very mild reducing agent with a less reactive ketone, consider switching to a slightly more reactive one (e.g., from NaBH(OAc)₃ to NaBH₃CN, with appropriate precautions). |
| Reaction Quenched Prematurely | The reaction may not have been allowed to proceed to completion. | 1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction until the starting ketone is consumed.[5] |
Issue 2: Presence of Significant Impurities
Symptoms:
-
NMR or GC-MS analysis of the crude product shows multiple peaks in addition to the desired product.
Possible Side Reactions and Solutions:
1. Formation of Tertiary Amine (Over-alkylation):
-
Cause: The newly formed secondary amine product can react with another molecule of the starting ketone to form a tertiary amine.[7]
-
Solution:
-
Use Excess Amine: Employ a larger excess of methylamine to outcompete the secondary amine product for reaction with the ketone.
-
Control Stoichiometry: Avoid using a large excess of the ketone.
-
2. Reduction of the Starting Ketone:
-
Cause: The reducing agent may be too reactive and reduce the starting ketone to the corresponding alcohol (1,4-dioxaspiro[4.5]decan-8-ol) before imine formation can occur.[5][8]
-
Solution:
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are more selective for the iminium ion over the ketone.[5][7]
-
Controlled Addition: Add the reducing agent portion-wise at a low temperature to maintain control over the reaction.[5]
-
Allow for Imine Formation: Ensure sufficient time for the imine to form before adding the reducing agent.[10]
-
3. Hydrolysis of the Spiroketal:
-
Cause: The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which is susceptible to hydrolysis under acidic conditions, especially in the presence of water.[11][12][13] This can lead to the formation of 4-formylcyclohexanone.
-
Solution:
-
Maintain Weakly Acidic Conditions: Use only a catalytic amount of acid. Avoid strong acids.
-
Anhydrous Conditions: Ensure the reaction is carried out under dry conditions to minimize water content.[5]
-
Neutral to Basic Workup: During the workup, ensure the pH is neutral or basic to prevent hydrolysis of the product.
-
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methylamine (e.g., 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., DCM/Methanol with a small amount of triethylamine)
Procedure:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv.) in anhydrous DCM, add methylamine solution (1.5 equiv.) followed by a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: TLC Monitoring of the Reaction
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 10% Methanol in DCM)
-
Ninhydrin stain solution
-
UV lamp
Procedure:
-
Spot the reaction mixture, the starting ketone, and a co-spot on the TLC plate.
-
Develop the plate in the chosen solvent system.
-
Visualize the plate under a UV lamp to see the ketone spot.
-
Dip the plate in the ninhydrin solution and gently heat with a heat gun.
-
The amine product will appear as a colored spot (typically purple or pink). The reaction is complete when the ketone spot has disappeared and a prominent product spot is observed.
References
-
Wikipedia. Reductive amination. [Link]
-
Chem Help ASAP. (2020, March 20). tertiary amine synthesis & reductive amination [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chem Help ASAP. (2019, January 17). synthesis of tertiary amines [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
-
PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
-
PrepChem.com. Synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
PubChemLite. This compound. [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]
-
Beilstein Journals. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]
-
Leah4sci. (2013, March 17). Hydrolysis of Acetals and Ketals [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
PubChem. 1,4-Dioxaspiro[4.5]decan-8-amine. [Link]
-
PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
National Institutes of Health. Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
LookChem. Cas 30482-25-8, 8-AMinoMethyl-1,4-dioxaspiro[4.5]decane. [Link]
-
ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
-
Chemsrc. This compound hydrochloride. [Link]
-
Chemical-Suppliers. This compound. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Welcome to the technical support guide for N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this valuable bifunctional molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
The core challenge in handling this compound stems from its dual chemical nature: it possesses a basic secondary amine and an acid-sensitive spiroketal. This combination renders many standard purification techniques for amines problematic, requiring careful method selection and optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that complicate its purification?
The molecule's structure presents two main points of instability. The spiroketal is susceptible to acid-catalyzed hydrolysis, which will cleave the 1,4-dioxolane ring to yield 4-((methylamino)methyl)cyclohexan-1-one.[1] Simultaneously, the secondary amine is a basic center prone to strong interactions with acidic media and can undergo oxidation.[1][2] Therefore, purification strategies must balance the need to handle the basic amine without causing the degradation of the acid-labile ketal.
Q2: Why is standard silica gel chromatography often ineffective for this compound?
Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3] When a basic amine like this compound is introduced, a strong acid-base interaction occurs. This leads to several undesirable outcomes:
-
Severe Tailing: The compound moves slowly and unevenly down the column, resulting in broad, streaky peaks.
-
Irreversible Adsorption: A portion of the product can bind permanently to the silica, leading to low recovery.
-
On-Column Degradation: The acidic environment of the silica can catalyze the hydrolysis of the spiroketal during the purification run.
Q3: I performed an acidic aqueous wash to remove non-basic impurities and my yield dropped significantly. What happened?
This is a classic issue stemming from the acid-lability of the spiroketal.[1] Using a standard aqueous acid wash (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase will likely hydrolyze the ketal. The resulting ketone-containing product may have different solubility and chromatographic properties, and represents a loss of your target compound.
Q4: What are the ideal long-term storage conditions for this amine?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation of the amine.[1] The container must be tightly sealed. For maximum stability, especially if the compound is to be stored for an extended period, converting it to its hydrochloride salt is highly recommended. The salt form is generally more crystalline, less prone to oxidation, and non-volatile.
Section 2: Troubleshooting Guide & Experimental Solutions
This section addresses specific problems you may encounter during purification and provides actionable solutions.
Issue 1: My compound is streaking badly on a silica gel column, even with polar solvent systems.
-
Causality: This is a direct result of the acid-base interaction between the secondary amine and the silica gel's acidic silanol groups.[3][4] The amine is being protonated and deprotonated as it travels down the column, smearing the band.
-
Solution A: Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in the eluent system (e.g., Dichloromethane/Methanol/TEA). The competing base will neutralize the acidic sites on the silica, allowing your target amine to elute cleanly.[4]
-
Solution B: Alternative Stationary Phase: Switch to a more inert or basic stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of amines.[5]
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is covalently modified with amino groups, creating a basic surface that repels other bases and prevents the problematic acid-base interaction, leading to sharp peaks and improved separation.[3][6]
-
Issue 2: After my workup, NMR analysis shows a new peak around 2.2-2.5 ppm (ketone α-protons) and the disappearance of the ketal protons (around 3.9 ppm).
-
Causality: Your spiroketal has been hydrolyzed by exposure to acid.[1] This is a common outcome of a standard acidic wash or using acidic reagents in the reaction that were not fully quenched.
-
Solution A: Cautious Extraction: If an extraction is necessary, use a buffered aqueous solution (e.g., a saturated solution of ammonium chloride, pH ~4.5-5.5) or a very dilute acid (e.g., 0.1M HCl) with minimal contact time and at low temperatures (0°C). Immediately after separation, neutralize the organic layer and basify the aqueous layer to recover any extracted amine.
-
Solution B: Avoid Acid Entirely: Rely on chromatography or recrystallization via salt formation, which uses non-aqueous acidic conditions that are less likely to cause hydrolysis.
Issue 3: I can't get my purified amine to crystallize from any common solvent system; it just oils out.
-
Causality: Amines, particularly secondary amines with flexible aliphatic scaffolds, often have low melting points and a strong tendency to remain as oils or amorphous solids.[7] This makes purification by direct recrystallization of the free base very challenging.
-
Solution: Convert to a Crystalline Salt: The most reliable method to obtain a highly pure, crystalline solid is to convert the amine to its hydrochloride (HCl) salt.[2][8] Salts have higher melting points and more rigid crystal lattices, making them much more amenable to recrystallization. The pure salt can then be stored, or the free base can be liberated just before use. See Protocol 2 for a detailed methodology. A recent method using trichloroacetic acid (TCA) for precipitation and subsequent thermal liberation of the free amine also presents a promising alternative.[9]
Section 3: Core Purification Protocols
Protocol 1: Modified Flash Chromatography on Amine-Functionalized Silica
This protocol is ideal for separating the target amine from non-basic impurities of similar polarity.
-
Prepare the Column: Select an appropriately sized amine-functionalized silica gel column.
-
Method Development: Develop a suitable solvent system using amine-functionalized TLC plates.[6] A good starting point is a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane. Unlike with standard silica, no triethylamine modifier is needed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane.
-
Elution: Run the column using the pre-determined solvent gradient.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC, staining with a ninhydrin solution to visualize the amine product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free amine.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This is the most robust method for achieving high purity and obtaining a stable, crystalline solid.
-
Dissolution: Dissolve the crude this compound in a suitable anhydrous solvent. Anhydrous diethyl ether or ethyl acetate are excellent choices.
-
Salt Formation: While stirring the solution (preferably at 0°C), slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or trimethylchlorosilane with a catalytic amount of acetic acid) dropwise until precipitation is complete.[10] Monitor the pH of the solution with wetted pH paper to ensure it is acidic.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble, non-basic impurities.
-
Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system. Common systems for amine salts include isopropanol/diethyl ether or ethanol/ethyl acetate.[8] Dissolve the salt in a minimum amount of the hot alcohol, then slowly add the ether or acetate co-solvent until the solution becomes slightly turbid. Allow it to cool slowly to form high-purity crystals.
-
Drying: Collect the pure crystals by vacuum filtration and dry them thoroughly under high vacuum.
-
(Optional) Liberation of the Free Base: If the free amine is required, dissolve the pure salt in water, cool to 0°C, and add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[11]
Section 4: Data & Visualization
Table 1: Comparison of Purification Strategies
| Method | Pros | Cons | Best For |
| Silica Gel + TEA | Uses common, inexpensive materials. | Requires post-purification removal of TEA. Potential for low recovery. | Removing non-polar impurities when alternative phases are unavailable. |
| Amine-Silica Gel | Excellent peak shape and recovery.[3] Simplified solvent systems. | Higher cost of stationary phase. | Complex mixtures where high resolution is critical. |
| Alumina | Good for basic compounds; avoids acidic conditions. | Can have lower resolution than silica-based phases. | Purifying acid-sensitive basic compounds from neutral/acidic impurities. |
| Salt Recrystallization | Yields very high purity material. Product is stable for long-term storage. | Requires an additional step to liberate the free base if needed. | Final purification step to achieve >99% purity; removing closely-related basic impurities. |
| Acid/Base Extraction | Simple, fast, and scalable for removing non-basic impurities. | High risk of ketal hydrolysis and product loss.[1] | Not recommended unless conditions are very carefully controlled (e.g., buffered, low temp). |
Diagrams
Caption: Purification Strategy Decision Workflow.
Caption: Primary Degradation Pathways.
Section 5: References
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]
-
Nasi, S. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]
-
Organic Web Chem, University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 204–210. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts. Retrieved from
-
Chemsrc. (n.d.). CAS#:1703755-78-5 | this compound hydrochloride. Retrieved from [Link]
-
Chemsrc. (2025, September 22). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
lookchem. (n.d.). Cas 30482-25-8, 8-AMinoMethyl-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
ResearchGate. (2017, July 31). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]
-
Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Retrieved from
-
Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
-
Angene. (2025, November 28). This compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. Isolation (Recovery) [chem.ualberta.ca]
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine stability and storage conditions
Technical Support Center: N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Welcome to the technical support guide for this compound (CAS: 166398-41-0). This document provides in-depth guidance on the stability, storage, and handling of this compound, structured to address common questions and troubleshooting scenarios encountered by researchers in synthetic and medicinal chemistry.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
For maximal shelf-life, the compound should be stored under controlled conditions that mitigate potential degradation pathways. While some suppliers indicate room temperature storage is acceptable for short periods[1], we recommend more stringent conditions for long-term preservation based on the compound's functional groups (a secondary amine and an acid-sensitive spiroketal).
Causality: Amines are susceptible to oxidative degradation from atmospheric oxygen, and the spiroketal moiety can be sensitive to acidic hydrolysis.[2][3] Therefore, the primary goals of storage are to exclude air, moisture, and acidic contaminants.
Recommended Storage Conditions Summary:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces ambient reaction rates and volatility. While room temperature is sometimes cited, refrigeration is best practice for long-term stability of amines.[1][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation of the secondary amine functionality.[5] |
| Container | Tightly Sealed Amber Glass Vial | Protects from light and prevents ingress of air and moisture.[4][6] Ensure a PTFE-lined cap for a secure seal. |
| Environment | Dry, Well-Ventilated Area | General best practice for all chemicals.[7][8] Store away from acids and strong oxidizing agents.[7][9] |
Q2: Is the compound sensitive to air or moisture?
Yes. The secondary amine is susceptible to oxidation by air over time, which can lead to the formation of impurities.[3] Additionally, like many amines, it can be hygroscopic, absorbing moisture from the air.[4] This moisture, combined with atmospheric CO2, can lead to the formation of carbonate salts. Therefore, handling under an inert atmosphere and minimizing exposure to air is highly recommended.
Q3: How should I handle the compound upon receipt and for routine use?
Upon receipt, inspect the container seal. If it appears compromised, contact your supplier. For initial use, it is best practice to transfer the amount needed for immediate experiments into a separate working vial to avoid repeatedly exposing the main stock bottle to the atmosphere.
Handling Protocol:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture inside.
-
Work in a well-ventilated fume hood.[10]
-
Blanket the headspace of the stock bottle with an inert gas (e.g., argon or nitrogen) before re-sealing.
-
Use clean, dry syringes or pipettes for transfers.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6][8]
Troubleshooting Guide
This section provides solutions to specific experimental issues that may be related to the stability of this compound.
Q1: My reaction yield is significantly lower than expected. Could the amine have degraded?
This is a strong possibility, especially if the compound has been stored for an extended period or handled improperly. Degradation reduces the molar quantity of active reagent available for your reaction.
Potential Causes & Verification Steps:
-
Oxidative Degradation: The amine may have oxidized. This can sometimes be accompanied by a slight color change to yellow or brown.
-
Ketal Hydrolysis: If the compound was exposed to acidic conditions (e.g., acidic vapors in the storage area, contaminated solvent), the dioxaspiroketal could hydrolyze back to the parent ketone (cyclohexanone) and ethylene glycol. This is a significant risk as the resulting primary amine would have different reactivity.
-
Purity Check: The most direct way to confirm degradation is to re-characterize the material. We recommend running a quick ¹H NMR or acquiring a new GC-MS trace. Compare the new data to the supplier's Certificate of Analysis or to reference spectra.
Below is a decision tree to help diagnose potential degradation issues.
Caption: Decision tree for investigating suspected compound degradation.
Q2: I've noticed a color change in my stored sample from colorless to pale yellow. What does this indicate?
A color change is a common visual indicator of amine oxidation.[5] While a slight yellowing may not always correlate with a significant drop in purity, it is a warning sign that the compound has been exposed to air. For sensitive applications like catalysis or GMP synthesis, we recommend re-analyzing the material for purity before use, as described below.
Q3: How can I definitively check the purity of my this compound after storage?
Proton NMR (¹H NMR) is an excellent and relatively quick method to assess the structural integrity and purity of the compound.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Carefully weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Chloroform-d is often suitable.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all relevant peaks. The N-methyl group (a singlet or doublet depending on conditions) and the dioxolane protons (a singlet) are good diagnostic signals.
-
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts and coupling patterns to a reference spectrum. Key signals to look for are the N-methyl group (around 2.4 ppm), the protons of the cyclohexane ring, and the characteristic singlet for the -O-CH₂-CH₂-O- protons of the dioxolane ring (around 3.9 ppm).[11]
-
Impurity Detection: Look for new, unexpected peaks.
-
Broad peaks in the baseline could indicate polymeric impurities.
-
Signals in the aldehyde or carboxylic acid region (>9 ppm and >10 ppm, respectively) could suggest oxidative degradation products.[3]
-
The absence of the sharp ~3.9 ppm singlet and the appearance of signals corresponding to ethylene glycol could indicate hydrolysis of the spiroketal.
-
-
If significant impurities are detected (e.g., >5% by integration), the reagent may not be suitable for reactions sensitive to stoichiometry or side reactions.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Ge, X., et al. (2011). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 45(16), 6973–6980. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
- Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777.
-
Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]
- Sexton, A., & Rochelle, G. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Industrial & Engineering Chemistry Research, 48(1), 259-266.
- Mamun, S., et al. (2015). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Chemical and Process Engineering Research, 2(6), 99-113.
- Knudsen, J. N., et al. (2011). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
Sources
- 1. This compound | 166398-41-0 [sigmaaldrich.cn]
- 2. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. researchgate.net [researchgate.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.ca [fishersci.ca]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. aksci.com [aksci.com]
- 11. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Welcome to the dedicated technical support center for N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the stability and integrity of your experiments.
Introduction to this compound Stability
This compound is a unique molecule featuring both a secondary amine and a ketal functional group. This combination of functionalities presents specific stability challenges that must be carefully managed to ensure experimental reproducibility and the integrity of research outcomes. The primary degradation pathways of concern are the hydrolysis of the ketal group under acidic conditions and the oxidation of the secondary amine.
This guide will provide a comprehensive overview of the factors influencing the stability of this compound and practical strategies to mitigate its degradation.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing the appearance of a new peak in my HPLC analysis that corresponds to a more polar compound. What could be the cause?
Answer: The appearance of a more polar peak is a strong indicator of the hydrolysis of the ketal group. This reaction cleaves the spirocyclic ketal to form a ketone and a diol, significantly increasing the polarity of the molecule.
Causality: The ketal functional group is known to be stable under basic conditions but readily hydrolyzes in the presence of acid.[1] The acid-catalyzed hydrolysis mechanism involves protonation of one of the ketal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carboxonium ion intermediate.[1][2][3] This intermediate is then attacked by water to yield a hemiketal, which further hydrolyzes to the final ketone product.
Troubleshooting Steps:
-
pH Assessment: Carefully check the pH of all your solutions, including solvents, buffers, and reaction mixtures. Even trace amounts of acid can catalyze ketal hydrolysis.
-
Solvent Purity: Ensure that your solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. Use freshly opened bottles of high-purity solvents whenever possible.
-
Reaction Conditions: If your experimental protocol involves acidic conditions, consider if they are essential. If so, explore the use of milder acids or shorter reaction times.
-
Work-up and Purification: During aqueous work-ups, use basic solutions (e.g., saturated sodium bicarbonate) to neutralize any residual acid. For chromatographic purification, consider using a stationary phase that is not acidic, or add a small amount of a basic modifier (e.g., triethylamine) to your mobile phase.
Question 2: My compound is turning yellow/brown upon storage or during a reaction. What is happening?
Answer: Discoloration, such as turning yellow or brown, is often a sign of oxidation of the secondary amine.
Causality: Secondary amines, particularly cyclic amines, can be susceptible to oxidation.[4][5] The oxidation can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents. The reaction can proceed through various pathways, potentially leading to the formation of N-oxides, imines, or more complex colored degradation products.[6][7]
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[8]
-
Light Protection: Store the compound in an amber vial or protect it from light to prevent photo-oxidation.[9]
-
Solvent Degassing: For reactions, especially those run at elevated temperatures, degas your solvents to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Be mindful of any potential oxidizing agents in your reaction mixture, including impurities in reagents.
-
Antioxidants: In some formulation studies, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your specific application.
Question 3: I'm seeing a loss of my starting material over time, even when stored under what I believe are appropriate conditions. What should I check?
Answer: A gradual loss of the starting material can be due to slow degradation via either hydrolysis or oxidation, or a combination of both.
Causality: Even under seemingly benign conditions, slow degradation can occur. For instance, residual moisture in solvents can contribute to slow hydrolysis, and even small amounts of air leakage into a storage container can lead to gradual oxidation.
Troubleshooting Steps:
-
Storage Conditions Review:
-
Temperature: Store at a low temperature as recommended by the supplier, typically in a refrigerator or freezer, to slow down the rate of any potential degradation reactions.[10]
-
Atmosphere: Ensure the container is tightly sealed and consider flushing with an inert gas before sealing.
-
Purity of Stored Material: Ensure the material was pure before storage. The presence of impurities could catalyze degradation.
-
-
Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, consider performing a forced degradation study.[9][11][12] This involves subjecting the compound to various stress conditions (e.g., acid, base, heat, light, oxidation) to identify the primary degradation pathways and products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store the compound in a cool, dry place.[10] Specifically, store it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light at a temperature of 2-8 °C.
Q2: What solvents are recommended for dissolving this compound?
A2: The choice of solvent will depend on your specific application. However, for general use and to minimize degradation, it is advisable to use high-purity, anhydrous, and neutral solvents. Common choices may include dichloromethane, methanol, or dimethyl sulfoxide. Always ensure your solvent is free from acidic impurities.
Q3: Is this compound compatible with acidic reagents?
A3: Due to the presence of the acid-labile ketal group, this compound is not stable in acidic conditions.[1][13] Exposure to acids will likely lead to the hydrolysis of the ketal. If acidic conditions are unavoidable, the reaction should be performed at a low temperature and for the shortest possible time.
Q4: How can I monitor the degradation of this compound?
A4: Several analytical techniques can be used to monitor degradation. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the parent compound from its degradation products.[14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[16] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the degradation products.[17]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify the potential degradation pathways of this compound.
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Amber vials
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and analyze at different time points.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and analyze at different time points.
-
Thermal Stress: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C). Analyze at different time points.
-
Photostability: Expose a vial of the stock solution to a light source (e.g., a photostability chamber). Keep a control sample wrapped in aluminum foil. Analyze both samples at different time points.
-
-
Analysis: Analyze the stressed samples by HPLC. Compare the chromatograms of the stressed samples to a control sample (the compound dissolved in the same solvent and kept at room temperature, protected from light).
-
Data Interpretation:
-
Identify any new peaks that appear in the chromatograms of the stressed samples.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.
-
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | % Degradation | Major Degradation Product (Proposed) |
| 0.1 M HCl | 4 | 25% | Ketal Hydrolysis Product |
| 0.1 M NaOH | 24 | <1% | - |
| 3% H₂O₂ | 8 | 15% | Oxidized Amine Species |
| 60 °C | 24 | 5% | Minor degradation products |
| Light Exposure | 24 | 2% | Minor degradation products |
Visualizing Degradation Pathways
Diagram 1: Acid-Catalyzed Hydrolysis of the Ketal Group
Caption: Acid-catalyzed hydrolysis of the ketal in this compound.
Diagram 2: Potential Oxidation Pathways of the Secondary Amine
Caption: Potential oxidation pathways for the secondary amine in this compound.
Conclusion
By understanding the inherent chemical liabilities of this compound, namely the acid-sensitive ketal and the oxidizable secondary amine, researchers can take proactive steps to prevent its degradation. Implementing the proper storage, handling, and experimental procedures outlined in this guide will help ensure the integrity and reliability of your scientific work. For further assistance, please do not hesitate to contact our technical support team.
References
-
Well-established mechanism of the hydrolysis of acetals and ketals.... - ResearchGate. Available at: [Link]
-
Aldehydes & Ketones: Acetal / Ketal Hydrolysis - YouTube. Available at: [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals - PMC - NIH. Available at: [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. Available at: [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. Available at: [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]
-
Acetal Hydrolysis Mechanism - Chemistry Steps. Available at: [Link]
-
10.4: Acetals and Ketals - Chemistry LibreTexts. Available at: [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Oxidation of cyclic amines with ruthenium tetroxide | The Journal of Organic Chemistry. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available at: [Link]
-
Redox-Annulations of Cyclic Amines with ortho-Cyanomethylbenz-aldehydes - PMC - NIH. Available at: [Link]
-
This compound - PubChemLite. Available at: [Link]
-
Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
This compound. Available at: [Link]
-
Developments in the Aerobic Oxidation of Amines | ACS Catalysis - ACS Publications. Available at: [Link]
-
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Available at: [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. Available at: [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system - ResearchGate. Available at: [Link]
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. 886615-92-5 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine AKSci 4044CZ [aksci.com]
- 11. acdlabs.com [acdlabs.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. matheo.uliege.be [matheo.uliege.be]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. bre.com [bre.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this valuable spirocyclic amine. Here, we delve into the causality behind experimental outcomes, providing field-proven insights and detailed protocols to enhance your reaction yields and product purity.
Introduction to the Synthesis
The primary and most efficient route to this compound is a two-step process. The first step involves the synthesis of the ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, typically from 1,4-cyclohexanedione and ethylene glycol. The second, and often more challenging step, is the reductive amination of this spiroketone with methylamine. Low yields in this final step are a common frustration, and this guide will address the critical parameters to ensure a successful outcome.
Troubleshooting Guide: Low Yield in Reductive Amination
Low yields in the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one can be attributed to several factors, from incomplete imine formation to suboptimal reduction conditions. The following table outlines common problems, their underlying causes, and actionable solutions.
| Problem | Potential Cause | Recommended Solution & Explanation | Expected Yield Improvement |
| Low or No Product Formation | Incomplete Imine Formation: The equilibrium between the ketone and methylamine may not favor the imine intermediate. This is often due to the presence of water, which can hydrolyze the imine back to the starting materials.[1] | Ensure Anhydrous Conditions: Use dry solvents and glassware. The addition of a dehydrating agent, such as 3Å or 4Å molecular sieves, can effectively remove water as it is formed, driving the equilibrium towards the imine. Catalysis: A catalytic amount of a weak acid, such as acetic acid, can accelerate the dehydration step of imine formation.[2] | 10-30% |
| Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the reaction, or its activity may have diminished over time. | Select an Appropriate Reducing Agent: For this reaction, milder reducing agents are preferred to avoid the reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly effective as they are more selective for the iminium ion over the ketone.[1] Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions. | 20-40% | |
| Formation of Secondary Amine Byproduct | Reaction of Primary Amine Product with Starting Ketone: The newly formed this compound can react with another molecule of 1,4-Dioxaspiro[4.5]decan-8-one to form a secondary amine byproduct. | Use an Excess of Methylamine: Employing a significant excess of methylamine (or its salt) will statistically favor the reaction of the ketone with methylamine over the product amine, thus minimizing the formation of the secondary amine.[1] | 15-25% |
| Reduction of Starting Ketone | Overly Reactive Reducing Agent: A strong reducing agent, such as sodium borohydride (NaBH₄), can reduce the starting ketone to the corresponding alcohol before imine formation can occur. | Use a Milder, More Selective Reducing Agent: As mentioned previously, NaBH(OAc)₃ or NaBH₃CN are the reagents of choice.[1] Control Addition of Reducing Agent: If using a slightly more reactive borohydride, add it portion-wise at a lower temperature (e.g., 0 °C) to control the reaction rate and favor imine reduction. | 20-35% |
| Difficult Product Isolation | Product is Water-Soluble as a Salt: The amine product is often protonated during acidic workup, leading to its solubility in the aqueous layer and difficulty in extraction. | Basify the Aqueous Layer: After the initial acidic wash to remove non-basic impurities, carefully basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 10. This will deprotonate the amine, making it less water-soluble and extractable with an organic solvent like dichloromethane or ethyl acetate.[1] | 10-20% |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the imine formation step?
A1: The rate of imine formation is highly pH-dependent. A mildly acidic environment (pH 4-6) is generally optimal. At lower pH values, the amine nucleophile becomes protonated and non-nucleophilic. At higher pH, the carbonyl group is not sufficiently activated for nucleophilic attack. The use of a weak acid catalyst like acetic acid helps to maintain this optimal pH range.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, staining with ninhydrin is an effective way to visualize the amine product, which will appear as a colored spot. GC-MS can provide clear evidence of the consumption of the starting ketone and the appearance of the desired product peak with the correct mass-to-charge ratio.[1]
Q3: I see multiple spots on my TLC plate after the reaction. What could they be?
A3: Besides your desired product, you may be observing unreacted 1,4-Dioxaspiro[4.5]decan-8-one, the alcohol byproduct from ketone reduction, or the secondary amine byproduct. Staining with different reagents can help in identification. For instance, a p-anisaldehyde stain will visualize the ketone and alcohol, while ninhydrin will specifically stain the primary and secondary amines.
Q4: What is the best method for purifying the final product?
A4: Purification typically begins with an acidic aqueous workup to separate the basic amine from non-basic impurities. Following extraction of the free amine from a basified aqueous solution, column chromatography on silica gel is often necessary for achieving high purity. A common eluent system is a mixture of a polar solvent like methanol or ethyl acetate and a non-polar solvent like dichloromethane or hexanes, often with a small amount of triethylamine (0.5-1%) to prevent the amine from streaking on the silica gel.[1]
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol is adapted from established procedures for the ketalization of cyclohexanones.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione, toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford pure 1,4-Dioxaspiro[4.5]decan-8-one.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on established methods for reductive amination.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methylamine hydrochloride (1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (1.5 equivalents) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, inert gas-flushed round-bottom flask, add 1,4-Dioxaspiro[4.5]decan-8-one, methylamine hydrochloride, and anhydrous DCE or THF.
-
Add triethylamine to the suspension and stir at room temperature for 1-2 hours to form the imine in situ. The addition of 3Å molecular sieves at this stage is recommended to facilitate water removal.
-
In a separate flask, dissolve sodium triacetoxyborohydride in the same anhydrous solvent.
-
Slowly add the reducing agent solution to the reaction mixture at room temperature.
-
Stir the reaction overnight at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCE or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane with 0.5% triethylamine) to yield this compound.
Visualizing the Reaction and Troubleshooting Logic
Reaction Mechanism
Caption: General reaction pathway for the synthesis.
Troubleshooting Workflow
Sources
Technical Support Center: Impurity Profiling of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Welcome to the technical support center for N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. This guide is designed for researchers, chemists, and quality control analysts working with this versatile spirocyclic amine. Here, we address common challenges encountered during synthesis, analysis, and storage, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research and development projects.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions regarding the handling, synthesis, and analysis of this compound.
Q1: What are the primary synthesis routes for this compound and what impurities can be expected?
A1: The most common laboratory and industrial synthesis involves a two-step process:
-
Ketalization: Protection of 1,4-cyclohexanedione with ethylene glycol to form 1,4-dioxaspiro[4.5]decan-8-one.[1][2]
-
Reductive Amination: Reaction of the resulting spiroketone with methylamine in the presence of a reducing agent.[3]
Expected Process-Related Impurities:
-
Starting Materials: Unreacted 1,4-dioxaspiro[4.5]decan-8-one and residual methylamine.
-
Intermediate Impurities: The transient imine formed between the ketone and methylamine may persist if the reduction is incomplete.[4]
-
Over-alkylation Products: While less common with a secondary amine target, trace amounts of tertiary amines could form under certain conditions.
-
By-products from Reducing Agents: Depending on the reducing agent used (e.g., borohydrides), boron-containing by-products may be present and require appropriate work-up procedures to remove.
Q2: What are the main stability concerns and potential degradation products for this molecule?
A2: The molecule has two primary points of instability: the spiroketal and the secondary amine.
-
Spiroketal Hydrolysis: The 1,4-dioxaspiro[4.5]decane ring system is susceptible to acid-catalyzed hydrolysis.[5] Exposure to acidic conditions, even trace amounts in solvents or on glassware, can lead to ring-opening, forming 4-(methylamino)cyclohexanone and ethylene glycol. This is a critical parameter to control during analysis and storage.
-
Amine Oxidation: The secondary amine functionality is prone to oxidation, especially upon exposure to air (oxygen).[5] This can lead to a variety of degradation products, including the corresponding N-oxide or imine species. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place is recommended.[5]
Q3: Which analytical technique is best suited for routine purity analysis of this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice for routine purity assessment. The amine functionality makes it amenable to analysis on C18 columns with acidified aqueous/organic mobile phases. However, since the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) is required, which can be noisy. Coupling HPLC with a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS) provides much higher sensitivity and specificity.[6]
Q4: Is Gas Chromatography (GC) a viable technique for analyzing this compound?
A4: Direct analysis by Gas Chromatography (GC) can be challenging. Primary and secondary amines often exhibit poor peak shape (tailing) on standard GC columns due to their polarity and interaction with active sites. Furthermore, the spiroketal moiety may be susceptible to thermal degradation at high injector or oven temperatures.[7] To overcome these issues, derivatization of the amine (e.g., acylation or silylation) is often necessary to improve volatility and peak shape for GC-MS analysis.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Guide 1: HPLC Analysis - "Mystery Peaks" and Method Optimization
Issue: You observe unexpected peaks in your HPLC chromatogram that are not present in your reference standard, or you are struggling to achieve good separation.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Causality and Experimental Choices:
-
Blank Injection: The first and most critical step is to inject your mobile phase as a blank. The appearance of a peak in the blank unequivocally points to contamination from your HPLC system, solvents, or sample vials, rather than the sample itself.[8]
-
Forced Degradation (Stress Testing): If the peak is unique to the sample, a forced degradation study is the most powerful tool for preliminary identification.[9][10] By intentionally subjecting the sample to harsh conditions (acid, base, oxidation, heat, light), you generate potential degradation products.[11][12]
-
Why? If an unknown impurity's retention time matches a peak generated under specific stress conditions (e.g., acid hydrolysis), it strongly suggests the impurity is that specific degradant. This is a cornerstone of developing a stability-indicating method as mandated by regulatory bodies like the ICH.[9]
-
-
Peak Tailing of the Main Analyte: If the this compound peak is broad or tails, it is likely due to secondary interactions between the basic amine and residual acidic silanols on the silica-based C18 column.
-
Solution: Ensure your mobile phase is adequately acidified (e.g., 0.1% formic acid or trifluoroacetic acid). The acid protonates the amine to form an ammonium salt, minimizing unwanted interactions and improving peak shape. A pH between 2.5 and 4 is typically ideal.
-
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: To another aliquot, add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: To a third aliquot, add 30% hydrogen peroxide to a final concentration of 3%. Keep at room temperature, protected from light.[5]
-
Thermal: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic: Expose an aliquot in a quartz cuvette to UV light (e.g., 254 nm).
-
-
Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before injection.
-
Analysis: Analyze all stressed samples, alongside an unstressed control, using your HPLC method. Monitor for the appearance of new peaks and a decrease in the main peak area.
Guide 2: Identification of an Unknown Impurity by LC-MS and NMR
Scenario: An unknown impurity is consistently observed at ~0.5% in your HPLC analysis. LC-MS analysis shows it has a molecular weight of 157 g/mol . Your starting material, this compound, has a molecular weight of 171 g/mol .
Logical Workflow for Structure Elucidation:
Caption: Systematic workflow for impurity structure elucidation.
Expertise-Driven Interpretation:
-
Mass Difference Analysis: The mass difference (Δ Mass) between the parent compound and the impurity is the first crucial piece of data. Here, Δ Mass = 157 - 171 = -14 Da. In organic chemistry, a difference of 14 Da almost always corresponds to a CH₂ group.
-
Hypothesis Generation: The most logical hypothesis is the loss of the N-methyl group, resulting in the primary amine, 1,4-Dioxaspiro[4.5]decan-8-amine . This could be an impurity from the synthesis if the starting material was 1,4-dioxaspiro[4.5]decan-8-one and the methylation step was incomplete or if a demethylation side-reaction occurred.
-
Confirmation Strategy: A hypothesis must be rigorously confirmed.
-
MS/MS Fragmentation: The fragmentation pattern of the impurity should be consistent with the proposed structure. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.[13][14] The fragmentation of the parent compound and the impurity should show predictable differences.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), NMR is the gold standard for structure elucidation. The ¹H NMR spectrum of the parent compound would show an N-methyl singlet, which would be absent in the spectrum of the primary amine impurity.[15][16][17] The NH₂ protons would appear as a broad singlet.
-
Spiking Study: The ultimate confirmation is to synthesize an authentic standard of the proposed impurity (1,4-Dioxaspiro[4.5]decan-8-amine) and "spike" it into the sample. If the impurity peak area increases and remains a single, sharp peak, the identity is confirmed.
-
Data Presentation: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Origin | Key Analytical Signature (LC-MS) |
| 1,4-Dioxaspiro[4.5]decan-8-one | Ketone | 156.18 | Unreacted Starting Material | [M+H]⁺ = 157. Often elutes earlier than the amine on RP-HPLC. |
| 1,4-Dioxaspiro[4.5]decan-8-amine | Primary Amine | 157.21 | Incomplete Methylation | [M+H]⁺ = 158. Mass difference of -14 Da from the parent compound. |
| 4-(Methylamino)cyclohexanone | Ring-Opened Ketone | 127.18 | Acid Hydrolysis Degradant | [M+H]⁺ = 128. Significantly more polar than the parent compound. |
| This compound N-oxide | N-Oxide | 187.24 | Oxidative Degradant | [M+H]⁺ = 188. Mass difference of +16 Da from the parent compound. |
Part 3: References
-
PubChem. This compound. [Link]
-
Singh, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]
-
Patel, P., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Kumar, V., & Singh, A. (2013). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Arkat USA. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
-
ResearchGate. (2021). Help identify source of HPLC mystery peaks?. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science. [Link]
-
Reddit. (2022). Unknown peak in RP-HPLC (samples and blanks). [Link]
-
Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. [Link]
-
PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]
-
ResearchGate. (2025). I have a question what is the product of secondary amine with ketone using reductive amination mechanism?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. longdom.org [longdom.org]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Managing Acid-Catalyzed Hydrolysis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Welcome to the technical support center for the acid-catalyzed hydrolysis of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Introduction
The acid-catalyzed hydrolysis of this compound is a critical deprotection step to yield N-methyl-4-oxocyclohexanamine, a valuable intermediate in pharmaceutical synthesis. The reaction involves the cleavage of a cyclic ketal under acidic conditions. While seemingly straightforward, this reaction is sensitive to various parameters that can influence its efficiency, yield, and purity of the final product. This guide provides a comprehensive resource to navigate the complexities of this chemical transformation.
The stability of the starting material, this compound, is a key consideration. The spiroketal is highly susceptible to acid-catalyzed hydrolysis, while the secondary amine moiety can be prone to oxidation.[1] Therefore, proper storage and handling are paramount to ensure the integrity of the starting material. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere such as argon or nitrogen, to prevent degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the acid-catalyzed hydrolysis of this compound?
A1: The reaction proceeds via a well-established mechanism for acid-catalyzed ketal hydrolysis. The process is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺). This protonation converts the hydroxyl group into a good leaving group (water). The departure of the leaving group is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation steps regenerate the acid catalyst and yield the final products: N-methyl-4-oxocyclohexanamine and ethylene glycol.
Q2: How does pH affect the rate of hydrolysis?
A2: The rate of hydrolysis is highly dependent on the pH of the reaction mixture. The reaction is significantly accelerated under acidic conditions due to the protonation of the ketal oxygen, which facilitates the cleavage of the C-O bond. In neutral or basic media (pH ≥ 7), the spiroketal is generally stable, and the hydrolysis rate is negligible.[1] Therefore, precise control of pH is crucial for achieving an efficient reaction within a reasonable timeframe.
Q3: What are the potential side reactions or degradation products I should be aware of?
A3: Besides the desired hydrolysis product, several side products or degradation products can form. The primary amine of the starting material or product can undergo oxidation, leading to the formation of imines or other oxidized species.[1] If the reaction conditions are too harsh (e.g., high temperature or highly concentrated acid), other acid-sensitive functional groups in the molecule, if any, might also react. Incomplete hydrolysis will result in the presence of the starting material in the final product mixture.
Q4: Can I use any acid for this hydrolysis?
A4: While various protic acids can catalyze the reaction, the choice of acid can impact the reaction rate and selectivity. Common acids used for ketal deprotection include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH). The optimal choice depends on the specific substrate and the desired reaction kinetics. For sensitive substrates, milder acidic conditions, such as using acetic acid or employing a buffered system, might be necessary to minimize side reactions.
Troubleshooting Guide
This section addresses common problems encountered during the acid-catalyzed hydrolysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete or Slow Reaction | 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Poor quality of starting material. | 1. Optimize Acid Concentration: Gradually increase the concentration of the acid catalyst. Monitor the reaction progress by TLC or HPLC to find the optimal concentration. 2. Increase Temperature: Gently heat the reaction mixture. A moderate increase in temperature can significantly accelerate the reaction rate. However, be cautious of potential side reactions at higher temperatures. 3. Solvent Selection: Ensure the solvent system can dissolve both the starting material and the acid catalyst. A mixture of an organic solvent (e.g., THF, acetone) and water is often effective. 4. Verify Starting Material Purity: Confirm the purity of your this compound using an appropriate analytical method. |
| Low Yield of Product | 1. Degradation of the starting material or product. 2. Incomplete reaction. 3. Sub-optimal work-up procedure. 4. Formation of side products. | 1. Milder Reaction Conditions: Use a less concentrated acid or a weaker acid. Consider running the reaction at a lower temperature for a longer duration. 2. Ensure Complete Conversion: Monitor the reaction closely until the starting material is fully consumed. 3. Optimize Work-up: During neutralization, avoid strongly basic conditions if other functional groups are sensitive. Ensure efficient extraction of the product with an appropriate organic solvent. 4. Analyze Byproducts: Use techniques like LC-MS to identify any major side products. This can provide insights into decomposition pathways and help in optimizing the reaction conditions to minimize their formation.[1] |
| Presence of Unexpected Peaks in HPLC/GC Analysis | 1. Formation of side products (e.g., oxidation of the amine). 2. Contamination of reagents or solvents. 3. Degradation of the sample during analysis. | 1. Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from contaminants. 3. Sample Stability: Analyze the samples promptly after preparation. If necessary, store them at a low temperature to prevent degradation. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Tetrahydrofuran (THF) or Acetone
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent such as THF or acetone in a round-bottom flask.
-
To the stirred solution, add the aqueous acidic solution (e.g., 1 M HCl) dropwise at room temperature. The amount of acid will need to be optimized, but a starting point is typically 1.1 to 2 equivalents.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the scale and conditions.
-
Once the reaction is complete, carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic (pH ~ 7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-methyl-4-oxocyclohexanamine.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Protocol 2: HPLC Method for Monitoring Reaction Progress
Instrumentation:
-
HPLC system with a UV or a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), as the target molecule lacks a strong chromophore.[2]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B
-
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 210 nm (if response is sufficient) or ELSD/MS.
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
Visualizations
Reaction Mechanism
Caption: Mechanism of acid-catalyzed hydrolysis.
Troubleshooting Workflow
Caption: Troubleshooting common hydrolysis issues.
Safety Information
-
This compound and its hydrochloride salt: May cause skin, eye, and respiratory irritation.[3]
-
Acids (e.g., HCl): Corrosive and can cause severe skin burns and eye damage.
-
Organic Solvents (e.g., THF, Acetone, Ethyl Acetate): Flammable and may cause irritation.
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
Handling and Disposal:
-
Handle all chemicals with care and avoid direct contact.
-
Neutralize acidic solutions before disposal.
-
Dispose of chemical waste according to your institution's guidelines.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
References
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1,4-dioxaspiro[3][4]decane-8-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
LookChem. (n.d.). Cas 30482-25-8,8-AMinoMethyl-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
Chemsrc. (2025). This compound hydrochloride. Retrieved from [Link]
Sources
Validation & Comparative
validation of analytical methods for N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
An In-Depth Comparative Guide to the Validation of Analytical Methods for N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel intermediates is a cornerstone of regulatory compliance and product quality. This compound, a spirocyclic amine, presents unique analytical challenges due to its structural properties. This guide provides a comprehensive comparison of analytical methodologies for its quantification and purity assessment, grounded in established validation principles. We will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering field-proven insights into experimental design and data interpretation.
Foundational Principles: Why Method Validation is Non-Negotiable
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines to ensure that an analytical method is suitable for its intended purpose. The core objective is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of the target analyte. For a pharmaceutical intermediate like this compound, this ensures the quality and consistency of the final active pharmaceutical ingredient (API).
The validation process involves a series of experiments to evaluate the following key parameters as outlined in the ICH Q2(R1) guideline:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount and depends on the physicochemical properties of this compound and the intended application of the method (e.g., purity assay, impurity profiling, or quantification in a complex matrix).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best for volatile and thermally stable compounds. Derivatization may be required for polar analytes like amines. |
| Detection | UV-Vis, Photodiode Array (PDA), Refractive Index (RI), Mass Spectrometry (MS). | Mass Spectrometry (MS), Flame Ionization Detector (FID). |
| Specificity | Good, can be enhanced with MS detection (LC-MS). | Excellent, especially with MS detection, which provides structural information. |
| Sensitivity | Varies with detector. Generally good, with excellent sensitivity achievable with LC-MS. | Excellent, particularly in Selected Ion Monitoring (SIM) mode. |
| Typical Application | Purity testing, stability studies, quantification of APIs and intermediates. | Impurity identification, analysis of residual solvents, analysis of volatile compounds. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the workhorse for quality control in the pharmaceutical industry due to its versatility and robustness. For a basic compound like this compound, challenges such as poor peak shape due to interactions with residual silanols on the stationary phase must be addressed.
-
Chromatographic System:
-
Column: A C18 column with end-capping (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). To improve the peak shape of the amine, the mobile phase should be buffered at a pH where the analyte is in a single ionic form, and a competing base like triethylamine (TEA) can be added (e.g., 0.1% v/v) to mask silanol interactions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm), determined by a UV scan of the analyte.
-
Injection Volume: 10 µL.
-
-
Validation Experiments:
-
Specificity: Inject a blank (diluent), a placebo (if applicable), and a solution of the analyte. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the analyte standard (e.g., 50-150% of the expected working concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98-102%.
-
Precision (Repeatability): Analyze six replicate preparations of the analyte at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±0.1 unit change in mobile phase pH, ±2°C change in column temperature, ±5% change in organic phase composition) and assess the impact on the results.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it an excellent choice for identifying and quantifying impurities. However, the volatility and polarity of this compound may necessitate derivatization to improve its chromatographic behavior.
-
Derivatization (if necessary):
-
React the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group. This increases volatility and thermal stability.
-
-
Chromatographic System:
-
Column: A low- to mid-polarity capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 15°C/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for initial identification and impurity profiling, and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
-
Validation Experiments:
-
The validation parameters (specificity, linearity, accuracy, etc.) are assessed similarly to the HPLC method, but with consideration for the GC-MS specificities, such as monitoring specific ions for quantification.
-
Head-to-Head Performance Comparison
The choice between HPLC and GC-MS should be guided by the specific analytical goal.
Caption: Decision tree for selecting an analytical method.
| Validation Parameter | Expected HPLC-UV Performance | Expected GC-MS Performance | Considerations |
| Specificity | Good. Potential for co-elution with structurally similar impurities. | Excellent. Mass spectral data provides high confidence in peak identity. | HPLC with a PDA detector or, ideally, an MS detector (LC-MS) can significantly improve specificity. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both techniques can provide excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | GC-MS accuracy can be affected by the efficiency and reproducibility of the derivatization step. |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% | The additional derivatization step in GC can introduce more variability. |
| LOQ | ~0.05% of target concentration | ~0.01% of target concentration (in SIM mode) | GC-MS is generally more sensitive for trace analysis. |
| Robustness | Generally high. Sensitive to mobile phase pH and composition. | Moderate. Sensitive to inlet temperature, oven ramp rate, and derivatization conditions. | HPLC methods are often considered more "rugged" for routine QC environments. |
Conclusion and Recommendations
For the routine quality control and purity assay of this compound, a validated Reverse-Phase HPLC-UV method is the recommended primary choice. Its robustness, ease of use, and satisfactory performance make it ideal for determining the main peak's percentage area and quantifying the analyte. The method development should focus on achieving optimal peak symmetry for the basic amine analyte by carefully selecting the column and mobile phase additives.
For applications requiring higher sensitivity and specificity, such as the identification and quantification of trace-level impurities or degradants, a GC-MS method is superior. While it may require a derivatization step, the structural information obtained from the mass spectrum is invaluable for impurity profiling and ensuring the complete characterization of the intermediate.
Ultimately, a comprehensive analytical strategy for this compound would employ both techniques: HPLC for routine release testing and GC-MS for in-depth characterization and impurity investigations during process development and stability studies. This dual approach ensures a thorough understanding of the analyte's purity profile, satisfying the stringent requirements of pharmaceutical development.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Hübschmann, H.-J. (2015).
A Comparative Guide to N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and Other Spirocyclic Amines in Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flat" world of aromatic and heteroaromatic scaffolds. The deliberate introduction of three-dimensionality into drug candidates has emerged as a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift.[2] Their rigid, well-defined conformations allow for precise projection of functional groups into three-dimensional space, facilitating optimal interactions with biological targets.[1][2]
This guide provides an in-depth comparison of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a versatile building block, with other representative spirocyclic amines. We will explore their synthesis, physicochemical properties, and potential applications in drug discovery, supported by experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of spirocyclic scaffolds in their programs.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step sequence starting from 1,4-cyclohexanedione. The first step involves the protection of one of the ketone functionalities as a ketal, followed by reductive amination.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The initial step is the selective protection of one ketone group of 1,4-cyclohexanedione using ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the removal of water.
Experimental Protocol: Ketalization of 1,4-Cyclohexanedione
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv.).
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one, which can often be used in the next step without further purification.
Step 2: Reductive Amination to this compound
The second step involves the reaction of the synthesized ketone with methylamine, followed by reduction of the intermediate imine to the desired secondary amine. Milder reducing agents are preferred to avoid side reactions.[3]
Experimental Protocol: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of methylamine (a 40% solution in water or a 2M solution in THF, 2-3 equiv.) to the ketone solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[3]
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), portion-wise. Sodium triacetoxyborohydride is often preferred for its selectivity for the iminium ion.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Comparative Analysis of Spirocyclic Amines
To better understand the utility of this compound, we will compare it with two other representative spirocyclic amines: 2-azaspiro[3.3]heptane and 1-oxa-8-azaspiro[4.5]decane. These analogs were chosen to represent different ring sizes and heteroatom compositions.
| Property | This compound | 2-Azaspiro[3.3]heptane | 1-Oxa-8-azaspiro[4.5]decane |
| Structure | |||
| Molecular Formula | C₉H₁₇NO₂ | C₆H₁₁N | C₈H₁₅NO |
| Molecular Weight | 171.24 g/mol | 97.16 g/mol | 141.21 g/mol |
| cLogP (Predicted) | 0.5 | 0.4 | 0.9 |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | 12.0 Ų | 21.3 Ų |
| pKa (Predicted) | 9.8 | 10.5 | 9.5 |
| Synthetic Accessibility | Moderate | High | Moderate |
| Structural Rigidity | High | Very High | High |
| Potential Applications | GPCR ligands, ion channel modulators | Bioisosteric replacement for piperidine/pyrrolidine | Muscarinic receptor agonists, CNS agents[4] |
Discussion of Comparative Data:
-
Physicochemical Properties: this compound exhibits a balanced profile of moderate lipophilicity (cLogP of 0.5) and a topological polar surface area (TPSA) of 21.7 Ų, suggesting good potential for oral bioavailability and cell permeability. The presence of the dioxolane ring increases the oxygen content, which can improve solubility compared to purely carbocyclic analogs. 2-Azaspiro[3.3]heptane, with its smaller size and lower TPSA, is a highly desirable scaffold for replacing traditional saturated heterocycles like piperidine, often leading to improved metabolic stability. 1-Oxa-8-azaspiro[4.5]decane has a slightly higher predicted lipophilicity but a similar TPSA to our target molecule. The introduction of an oxygen atom into the spirocyclic core can lead to structures with significantly lower lipophilicity and improved solubility.
-
Structural Features and Biological Implications: The rigid spirocyclic framework of all three compounds is a key advantage, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The 1,4-dioxaspiro[4.5]decane scaffold in our target molecule serves as a protected cyclohexanone, which can be a versatile handle for further chemical modifications. The amine functionality provides a key interaction point for many biological targets and a handle for derivatization. The methyl group on the nitrogen may influence selectivity and metabolic stability. Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been successfully developed as M1 muscarinic agonists, highlighting the potential of this class of compounds in treating central nervous system disorders.[4]
Experimental Protocols for Compound Evaluation
To assess the potential of a new chemical entity, a series of in vitro experiments are essential. Below are protocols for two fundamental assays.
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound in a buffered aqueous solution, a critical parameter for predicting oral absorption.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final concentration that is expected to be above the solubility limit.
-
Incubate the mixture at room temperature with shaking for a set period (e.g., 2 hours) to allow for equilibration.
-
Filter the suspension to remove any undissolved precipitate.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The measured concentration represents the kinetic solubility of the compound.
Protocol 2: Caco-2 Permeability Assay
This cell-based assay is widely used to predict the intestinal permeability of a compound, a key factor in its absorption.
-
Culture Caco-2 cells on a semi-permeable membrane in a transwell plate system until they form a confluent monolayer, which typically takes 21 days.
-
On the day of the experiment, wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (dissolved in transport buffer) to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side of the monolayer.
-
Analyze the concentration of the compound in the samples from the basolateral side using LC-MS/MS.
-
The apparent permeability coefficient (Papp) can be calculated, which provides an estimate of the compound's ability to cross the intestinal barrier.
Conclusion: The Promise of Spirocyclic Amines
This compound and its analogs represent a promising class of building blocks for drug discovery. Their inherent three-dimensionality, coupled with favorable physicochemical properties, makes them attractive scaffolds for targeting a wide range of biological systems. The comparative analysis presented in this guide highlights the nuanced differences between various spirocyclic amines and underscores the importance of careful scaffold selection in the design of new drug candidates. As synthetic methodologies for these complex structures continue to evolve, we can expect to see a greater representation of spirocyclic amines in the next generation of therapeutics.
References
-
Chemsrc. This compound hydrochloride. Available from: [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]
-
PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available from: [Link]
-
PubChem. 1,4-Dioxaspiro[4.5]decan-8-amine. Available from: [Link]
-
PrepChem.com. Synthesis of methyl 1,4-dioxaspiro[5][6]decane-8-carboxylate. Available from: [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to the Structure-Activity Relationship of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Derivatives as Potential Neuromodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine derivatives. While direct and comprehensive SAR studies on this specific scaffold are limited, this document synthesizes available data from closely related analogs to elucidate the key structural features governing their biological activity, with a primary focus on their potential as dopaminergic agents. By examining the impact of various substitutions on the spirocyclic core and the amine functionality, we aim to provide a predictive framework for the rational design of novel and potent neuromodulators.
Introduction: The Spirocyclic Scaffold in Modern Drug Discovery
The 1,4-dioxaspiro[4.5]decane moiety is a rigid bicyclic system that has garnered significant interest in medicinal chemistry. Its constrained conformation can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Derivatives of this scaffold have been explored for a range of central nervous system (CNS) targets, including dopamine, serotonin, and sigma receptors, highlighting its potential as a versatile template for the development of novel therapeutics for neurological and psychiatric disorders.
This guide will focus on derivatives of this compound, exploring how modifications to this core structure influence its interaction with CNS receptors, particularly the dopamine D2 receptor, a key target in conditions such as Parkinson's disease and schizophrenia.
Core Scaffold and Synthesis Strategy
The foundational structure of the compounds discussed herein is the this compound core. The synthesis of these derivatives typically commences from 1,4-cyclohexanedione, which is monoprotected as a ketal using ethylene glycol to yield 1,4-dioxaspiro[4.5]decan-8-one. This spirocyclic ketone is a key intermediate for introducing the amine functionality.
A common synthetic route to the target compounds is through reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with methylamine. This process involves the formation of an intermediate imine or enamine, which is then reduced to the desired secondary amine. The choice of reducing agent can influence the stereochemical outcome of the reaction.
Caption: General synthetic route to this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
Due to the limited availability of a comprehensive SAR study for the exact this compound scaffold, the following analysis is a synthesis of findings from structurally related spirocyclic compounds, primarily focusing on dopamine D2 receptor agonism.
The Role of the Spirocyclic Core
The 1,4-dioxaspiro[4.5]decane core serves as a rigid anchor, positioning the amine functionality in a specific orientation for receptor interaction. The stereochemistry at the C8 position is a critical determinant of biological activity. While not extensively studied for this specific scaffold, related spirocyclic amines often exhibit stereoselectivity in receptor binding.
N-Substitution: A Key Determinant of Potency and Selectivity
The nature of the substituent on the amine nitrogen is paramount in defining the pharmacological profile of these derivatives.
-
N-Methyl Group: The parent N-methyl derivative serves as a baseline for comparison. While no specific binding data is publicly available for this compound itself, the N-methyl group is a common feature in many dopaminergic ligands.
-
N-Arylmethyl and N-Heteroarylmethyl Substituents: Studies on the closely related 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane scaffold have shown that incorporating larger aromatic and heteroaromatic groups at a position analogous to the 8-amino group can significantly impact dopamine agonist activity. For instance, a 4-indolylmethyl substituent was found to exhibit potent peripheral dopamine agonist activity, with an ID50 of 0.095 µmol/kg, which is comparable to the well-known dopamine agonist apomorphine (ID50 of 0.0348 µmol/kg) in the same assay.[1] In contrast, the corresponding benzyl and 3-indolylmethyl analogs showed no significant central nervous system activity.[1] This suggests that the specific positioning and electronic properties of the aromatic system are crucial for potent activity.
Based on these findings, we can infer a similar trend for the this compound series.
Comparative Analysis of N-Substituted 1,4-dioxaspiro[4.5]decan-8-amine Derivatives
To provide a framework for comparison, the following table presents a curated set of data for N-substituted spirocyclic amines. It is important to note that the data for the target scaffold is inferred from closely related structures, and direct experimental validation is required. The primary endpoint for comparison is the binding affinity (Ki) for the dopamine D2 receptor.
| Compound ID | N-Substituent | Inferred Dopamine D2 Receptor Affinity (Ki, nM) | Rationale/Supporting Evidence |
| 1 | Methyl | >1000 | The N-methyl group is a small substituent and may not provide the necessary interactions for high-affinity binding at the D2 receptor. |
| 2 | Benzyl | 50 - 100 | The benzyl group introduces an aromatic ring that can engage in pi-stacking or hydrophobic interactions within the receptor binding pocket, likely increasing affinity compared to the methyl group. |
| 3 | 4-Indolylmethyl | < 50 | Based on the high in vivo potency of the analogous 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, this substituent is predicted to confer high affinity for the D2 receptor.[1] |
| 4 | 3-Indolylmethyl | > 200 | The isomeric 3-indolylmethyl analog of the azaspirodecane showed a lack of CNS activity, suggesting that the position of the nitrogen within the indole ring is critical for optimal receptor interaction.[1] |
| 5 | 4-(2-Fluoroethoxy)benzyl | Sigma-1 Ki = 5.4 nM | While this data is for the sigma-1 receptor and a related 1,4-dioxa-8-azaspiro[4.5]decane scaffold, it demonstrates that substituted benzyl groups can lead to high-affinity ligands. The potential for D2 affinity would need to be experimentally determined. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to characterize the pharmacological profile of these compounds.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol.
-
96-well microplates and filter mats (GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 150 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the GF/C filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a dopamine D2 receptor radioligand binding assay.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a test compound to act as an agonist at the D2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with assay medium and incubate for 30 minutes.
-
Add the test compounds at various concentrations and incubate for 15-30 minutes.
-
Add forskolin to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 and Emax values for each compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The analysis of structurally related compounds suggests that N-substitution with larger, appropriately oriented aromatic and heteroaromatic moieties is a key strategy for achieving high-affinity dopamine D2 receptor ligands. Specifically, the 4-indolylmethyl group appears to be a particularly favorable substituent for potent dopaminergic activity.
Future research in this area should focus on the systematic synthesis and pharmacological evaluation of a library of N-substituted 1,4-dioxaspiro[4.5]decan-8-amine derivatives to establish a direct and comprehensive SAR. Key areas for investigation include:
-
Exploration of a wider range of N-substituents: Including various substituted benzyl and heteroarylmethyl groups to probe the electronic and steric requirements of the D2 receptor binding pocket.
-
Stereochemical investigation: The synthesis and evaluation of individual stereoisomers of active compounds to determine the optimal stereochemistry for receptor binding.
-
Functional characterization: Comprehensive profiling of promising high-affinity ligands in functional assays to determine their agonist, antagonist, or partial agonist properties.
-
Selectivity profiling: Assessing the binding affinity of new compounds against a panel of other CNS receptors to determine their selectivity profile.
By pursuing these avenues of research, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the discovery of novel drug candidates for the treatment of a range of neurological and psychiatric disorders.
References
-
Brubaker, A. N., & Colley Jr, M. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531. [Link]
-
PubChem Compound Summary for CID 16786570, this compound. National Center for Biotechnology Information. [Link]
-
Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
-
Free, R. B., et al. (2014). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Journal of Medicinal Chemistry, 57(8), 3450-3463. [Link]
Sources
A Comparative Guide to the Biological Activity of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between chemical structure and biological function is paramount. This guide provides an in-depth comparative analysis of the potential biological activity of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and its structurally related analogs. While direct experimental data for the title compound is sparse in publicly available literature[1], by examining analogous compounds, we can formulate well-grounded hypotheses regarding its likely pharmacological profile and design robust experimental workflows for its characterization.
The 1,4-dioxaspiro[4.5]decane moiety is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its conformational constraint can enhance binding affinity and selectivity for various biological targets[2]. This guide will explore the known biological activities of analogous spirocyclic compounds, focusing on their interactions with key central nervous system (CNS) receptors, and provide detailed protocols for researchers to investigate the bioactivity of this compound.
I. Structural Analogs as Predictive Pharmacological Probes
The chemical architecture of this compound, featuring a spiroketal and a secondary amine, suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This hypothesis is supported by extensive research on structurally similar molecules.
Dopaminergic and Serotonergic Activity
Spirocyclic structures are common motifs in potent dopamine D2 receptor antagonists. For instance, the antipsychotic drug spiperone, which contains a triazaspiro[4.5]decane core, binds with high affinity to the D2 receptor[3][4][5]. The rigid spirocyclic framework of spiperone is crucial for its interaction with the extended binding pocket of the D2 receptor[3]. While this compound is structurally simpler, the presence of the spiro moiety suggests that it may also exhibit affinity for dopamine receptors.
Furthermore, derivatives of 1,4-dioxaspiro[4.5]decane have been explored as ligands for serotonin (5-HT) receptors. Specifically, this scaffold has been incorporated into agonists for the 5-HT1A receptor, a target for anxiolytic and antidepressant medications[2][6]. The nature of the substituent on the amine nitrogen is a critical determinant of affinity and selectivity for both dopamine and serotonin receptor subtypes[7][8]. The N-methyl group in the title compound is a common feature in many CNS active compounds and is expected to influence its receptor binding profile.
Other Potential Biological Targets
Beyond dopamine and serotonin receptors, spirocyclic compounds have demonstrated a wide range of biological activities, including:
-
Muscarinic Receptor Agonism: Analogs such as 1-oxa-8-azaspiro[4.5]decanes have been developed as M1 muscarinic agonists for the potential treatment of Alzheimer's disease[9].
-
Sigma (σ) Receptor Ligands: Spiro-piperidine derivatives have shown high affinity for the σ1 receptor, a chaperone protein implicated in various neurological disorders[2].
-
Antimicrobial Activity: Various spiro compounds have been synthesized and evaluated for their antibacterial and antifungal properties[10][11][12].
II. Experimental Workflows for Biological Characterization
To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols provide a framework for a comprehensive in vitro characterization.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique involves competing the unlabeled test compound (this compound) with a radiolabeled ligand known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with a primary focus on dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptor subtypes.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation:
-
Utilize commercially available cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Thaw the membranes on ice and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand, such as [3H]-Spiperone (typically at its Kd concentration).
-
A serial dilution of the test compound, this compound (e.g., from 10-10 M to 10-5 M).
-
For non-specific binding determination, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [3H]-Spiperone is a well-characterized, high-affinity antagonist for the D2 receptor, making it an excellent choice for competition binding assays[5][13].
-
Assay Buffer Composition: The ionic composition of the buffer is critical for maintaining the native conformation of the receptor and its interaction with ligands.
-
Non-specific Binding Control: This is essential to differentiate between the radioligand binding to the receptor of interest and its binding to other components of the assay system.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for Radioligand Binding Assay.
III. Comparative Data Summary (Hypothetical)
Based on the SAR of analogous compounds, we can predict a potential binding profile for this compound. The following table presents hypothetical data comparing our target compound with known reference compounds. Note: These values are for illustrative purposes and must be determined experimentally.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| This compound | To be determined | To be determined | To be determined |
| Spiperone | 0.1 - 2.0 | >1000 | 1.0 - 5.0 |
| 8-OH-DPAT (5-HT1A Agonist) | >1000 | 0.5 - 2.0 | >1000 |
| Ketanserin (5-HT2A Antagonist) | >1000 | >1000 | 1.0 - 3.0 |
IV. Signaling Pathway Analysis
Should this compound demonstrate significant affinity for a particular receptor, the next logical step is to determine its functional activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist). This is typically achieved through second messenger assays that measure downstream signaling events.
For example, if the compound binds to the D2 receptor, a functional assay could measure its effect on cAMP (cyclic adenosine monophosphate) levels. D2 receptors are Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP.
Diagram of D2 Receptor Signaling Pathway
Caption: Simplified D2 Receptor Signaling Pathway.
V. Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally defined, a thorough analysis of its structural analogs provides a strong rationale for investigating its potential as a CNS-active agent, particularly as a ligand for dopamine and serotonin receptors. The experimental protocols outlined in this guide offer a clear path forward for its pharmacological characterization. Subsequent studies should focus on determining its functional activity, selectivity profile across a wider range of receptors, and in vivo efficacy in relevant animal models of CNS disorders. The rigid spirocyclic scaffold of this compound class continues to be a promising starting point for the design of novel therapeutics.
VI. References
-
Wang, S., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications, 11(1), 6162. [Link]
-
Marzain, M. A., et al. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 25(6), 1185-1189. [Link]
-
Richfield, E. K., et al. (1986). Properties of D2 dopamine receptor autoradiography: high percentage of high-affinity agonist sites and increased nucleotide sensitivity in tissue sections. Brain Research, 383(1-2), 121-128. [Link]
-
Michino, M., et al. (2015). Structural basis for Na+-sensitivity in dopamine D2 and D3 receptors. Scientific Reports, 5, 14337. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]
-
Ishida, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(16), 3145-3155. [Link]
-
LookChem. (n.d.). 8-AMinoMethyl-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]
-
McCorvy, J. D., et al. (2012). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & Medicinal Chemistry Letters, 22(19), 6214-6218. [Link]
-
Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-Dimethyl-analogue. Molecules, 27(6), 1802. [Link]
-
Singh, R. B., et al. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120. [Link]
-
Kumar, A., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Journal of the Iranian Chemical Society, 20(11), 2731-2745. [Link]
-
Al-Omary, F. A. M., et al. (2020). Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application. Molecules, 25(22), 5429. [Link]
-
Fujisawa, T., et al. (2001). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Bioorganic & Medicinal Chemistry, 9(12), 3295-3309. [Link]
Sources
- 1. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of D2 dopamine receptor autoradiography: high percentage of high-affinity agonist sites and increased nucleotide sensitivity in tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structural basis for Na+-sensitivity in dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Spiroketal-Based Inhibitors: Focus on Antioxidant and Acetylcholinesterase Activities
This guide provides a comparative analysis of the efficacy of spiroketal-based compounds, with a particular focus on their potential as antioxidants and acetylcholinesterase inhibitors. While the initial query centered on N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, the available scientific literature on this specific molecule is limited.[1] Therefore, this guide expands its scope to encompass the broader class of spiroketals, for which a more extensive body of research and comparative data exists. This approach allows for a robust evaluation of the therapeutic potential of the spiroketal scaffold.
The spiroketal moiety is a privileged structure found in numerous natural products with significant biological activities.[2] This guide will delve into the structure-activity relationships of these compounds, presenting experimental data to support claims of their efficacy and providing detailed protocols for researchers to conduct their own evaluations.
I. Comparative Efficacy of Spiroketal-Based Antioxidants
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Spiroketal compounds, particularly those derived from natural sources, have demonstrated significant antioxidant properties.[3]
A study on pyrrolomorpholine spiroketal natural products and their analogues revealed their potent ability to reduce high glucose-induced ROS generation in rat mesangial cells, a model relevant to diabetic nephropathy. The comparative efficacy of these compounds, as measured by their half-maximal inhibitory concentration (IC50), is presented below.
Table 1: Comparative Antioxidant Activity of Pyrrolomorpholine Spiroketals
| Compound | IC50 (µM) for ROS Inhibition | Reference |
| Acortatarin A | 4.6 | [3] |
| Acortatarin B | 11 | [3] |
| Shensongine B | >3000 | [3] |
| 2-hydroxy analogue 25 | 0.52 | [3] |
| 2-hydroxy analogue 28 | 0.27 | [3] |
| N-Acetylcysteine (Control) | 1000 | [3] |
The data clearly indicates that subtle structural modifications to the spiroketal scaffold can dramatically impact antioxidant efficacy. For instance, the 2-hydroxy analogues exhibited significantly lower IC50 values, suggesting a critical role for this functional group in ROS scavenging.
Below is a diagram illustrating the general mechanism of action for antioxidant compounds in neutralizing reactive oxygen species.
Caption: Inhibition of acetylcholine hydrolysis at the synapse.
III. Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard, widely accepted methods for assessing the antioxidant and acetylcholinesterase inhibitory activities of novel compounds.
This protocol is adapted from established methods for determining the free radical scavenging activity of a compound. [4][5]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a stock solution of the test compound (e.g., spiroketal derivative) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the test compound from the stock solution to obtain a range of concentrations.
-
Ascorbic acid can be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of the test compound or standard to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
This colorimetric assay is a widely used method for screening AChE inhibitors. [6][7]
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water, prepared fresh).
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant) prepared in phosphate buffer to a final concentration that gives a linear reaction rate.
-
Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
The following diagram outlines the experimental workflow.
-
Caption: Experimental workflow for the AChE inhibition assay.
-
Data Acquisition and Analysis:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) for each well.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100 Where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value. [7]
-
IV. Conclusion
The spiroketal scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related compounds suggest that derivatives of the this compound core could exhibit significant biological activity, particularly as antioxidants and acetylcholinesterase inhibitors. Further synthesis and screening of analogues are warranted to fully explore the potential of this chemical class. The protocols and comparative data presented in this guide provide a framework for researchers to undertake such investigations.
References
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
-
Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chemistry of spiroketals. Chemical Reviews - ACS Publications. Available at: [Link]
-
Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. PMC - NIH. Available at: [Link]
-
Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Biological Evaluation and Molecular - Amanote Research. Amanote Research. Available at: [Link]
-
Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. Available at: [Link]
-
In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]
-
2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. PubMed. Available at: [Link]
-
DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]
-
Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. PMC - NIH. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]
-
Amines as corrosion inhibitors: A review. King Fahd University of Petroleum & Minerals. Available at: [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. Available at: [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. Available at: [Link]
-
Aromatic Metal Corrosion Inhibitors. MDPI. Available at: [Link]
-
Kinetic study of effect of amine based corrosion inhibitor in reducing corrosion rate of 1018 carbon steel in seawater solution. ResearchGate. Available at: [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC - PubMed Central. Available at: [Link]
-
8-methyl-1,4-dioxaspiro[4.5]decan-8-amine. Chemsrc. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Chiral Separation of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Enantiomers
Introduction
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit widely different pharmacological, toxicological, and pharmacokinetic properties. The compound N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a spirocyclic amine, represents a class of structures with significant potential in medicinal chemistry, sharing scaffolds with ligands for targets like the σ1 receptor and 5-HT1A receptors. Consequently, the ability to resolve its enantiomers is a critical step in unlocking its therapeutic potential and ensuring stereochemical purity.
This guide provides an in-depth comparison of established methodologies for the chiral separation of this compound. We will explore the leading chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and the classical method of diastereomeric salt resolution. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.
Understanding the Stereochemistry of the Target Molecule
The structure of this compound features a chiral center at the C8 position of the cyclohexane ring. The synthesis of this compound, typically via reductive amination of the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, results in a racemic mixture of two enantiomers: (R)-N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and (S)-N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine.
Caption: Racemic mixture and its constituent enantiomers.
The objective of chiral separation is to isolate these enantiomers to study their individual biological activities.
Comparative Analysis of Separation Methodologies
The selection of a chiral separation method is a critical decision, influenced by factors such as scale, cost, time, and available equipment. We will compare the three most viable techniques for resolving the enantiomers of our target amine.
| Methodology | Principle | Primary Advantages | Primary Disadvantages | Typical Scale |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High versatility, wide availability of CSPs, excellent resolution. | Higher solvent consumption, longer run times compared to SFC. | Analytical to Preparative (mg to g) |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid (CO2) as the primary mobile phase. | Fast separations, reduced solvent usage ("green" chemistry), lower backpressure. | Requires specialized equipment, may not be suitable for highly polar compounds. | Analytical to Preparative (mg to kg) |
| Diastereomeric Salt Resolution | Conversion of enantiomers into diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Cost-effective for large-scale synthesis, well-established technique. | Requires a suitable resolving agent and solvent system, can be labor-intensive to develop. | Preparative to Process (g to multi-kg) |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and versatile tool for analytical and small-scale preparative separation of enantiomers. The direct approach, using a Chiral Stationary Phase (CSP), is the most common, where separation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.
Expertise & Experience: Selecting the Right CSP
For chiral amines like this compound, polysaccharide-based CSPs are a highly effective starting point. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
A systematic screening approach using a method development kit is the most efficient way to identify the optimal column and mobile phase combination.
Caption: Chiral HPLC method development workflow.
Experimental Protocol: HPLC Screening
Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.
Screening Columns:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))
Mobile Phase (Normal Phase Mode):
-
A: n-Hexane
-
B: 2-Propanol (IPA)
-
C: Diethylamine (DEA) - A basic additive is crucial for good peak shape with amines.
Screening Gradient: A gradient is often not the first choice for chiral screening. Isocratic conditions are preferred to assess baseline resolution.
Suggested Isocratic Conditions for Screening:
-
System 1: Hexane/IPA/DEA (90:10:0.1, v/v/v)
-
System 2: Hexane/IPA/DEA (80:20:0.1, v/v/v)
Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at 210 nm (or MS detection if the chromophore is weak)
Trustworthiness - Self-Validating System: The screening of multiple, chemically distinct CSPs provides an internal validation. A successful separation on one column versus no separation on another confirms that the resolution is due to specific chiral interactions with the stationary phase and not an artifact.
Method 2: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a premier technique for chiral separations, particularly in the pharmaceutical industry. It utilizes carbon dioxide in its supercritical state as the main mobile phase component, which offers low viscosity and high diffusivity. This translates into faster separations, typically 3-5 times quicker than HPLC, and a significant reduction in organic solvent consumption.
Expertise & Experience: Why SFC is a Strong Candidate
The mobile phases used in SFC (CO2 modified with alcohols) are less polar than typical reversed-phase HPLC eluents, making the technique behave similarly to normal-phase HPLC. This is highly advantageous for polysaccharide CSPs, where chiral recognition is often superior in non-polar environments. The same columns used for chiral HPLC can often be used in SFC.
Experimental Protocol: SFC Screening
Instrumentation: Analytical SFC system with a back-pressure regulator and compatible detector (UV or MS).
Screening Columns: The same set as for HPLC can be used (e.g., CHIRALPAK® AD-3, CHIRALCEL® OD-3). Immobilized versions of polysaccharide phases are often preferred for their enhanced durability.
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol (MeOH) with 0.1% Diethylamine (DEA)
Screening Conditions:
-
Gradient: 5% to 40% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at 210 nm
Trustworthiness - Orthogonal Confirmation: SFC provides a complementary separation mechanism to HPLC. Achieving separation of the enantiomers on both HPLC and SFC with a consistent elution order provides very high confidence in the identification of the enantiomeric peaks.
Method 3: Diastereomeric Salt Resolution
For larger-scale separations where chromatography can become prohibitively expensive, classical diastereomeric salt resolution is the preferred method. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This creates a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Caption: Workflow for diastereomeric salt resolution.
Expertise & Experience: Selecting the Resolving Agent and Solvent
The success of this method hinges on finding the right combination of a chiral resolving agent and a solvent system that maximizes the solubility difference between the two diastereomeric salts. For basic amines, common resolving agents are chiral carboxylic acids.
Common Chiral Resolving Agents for Amines:
-
Tartaric Acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid)
-
Mandelic Acid
-
Camphorsulfonic Acid
Screening Protocol:
-
Agent Selection: In parallel, dissolve the racemic amine (1 equiv.) in a suitable solvent (e.g., methanol, ethanol, acetone).
-
Salt Formation: Add a solution of the chiral acid (0.5-1.0 equiv.) to each vial.
-
Crystallization: Allow the solutions to cool slowly to room temperature and then potentially to 0-4 °C to induce crystallization.
-
Analysis: Isolate any resulting crystals by filtration. Liberate the free amine by treating the salt with a base (e.g., aq. NaOH) and extracting with an organic solvent (e.g., dichloromethane).
-
Enantiomeric Excess (e.e.) Measurement: Analyze the liberated amine using one of the chiral HPLC/SFC methods developed earlier to determine the enantiomeric excess of the crystalline fraction.
Trustworthiness - X-ray Crystallography: The ultimate validation for this method is to obtain a crystal of one of the diastereomeric salts suitable for single-crystal X-ray diffraction. This not only confirms the separation but also unambiguously determines the absolute configuration of the resolved enantiomer.
Conclusion and Recommendations
The chiral separation of this compound is an essential step for its development as a potential therapeutic agent. While no single method is universally superior, a strategic approach can lead to an efficient and scalable resolution.
-
For Analytical and Early-Stage Discovery: Chiral SFC is the recommended starting point due to its high speed and low solvent consumption. Chiral HPLC serves as an excellent, complementary alternative. A screening approach with polysaccharide-based CSPs is highly likely to yield a successful separation.
-
For Large-Scale Synthesis (Kilogram and beyond): Diastereomeric salt resolution is the most economically viable and scalable method. An initial investment in screening for the optimal resolving agent and solvent system can lead to a robust and efficient process for producing enantiomerically pure material.
This guide provides a comprehensive framework based on established principles of chiral separation. The proposed protocols, grounded in experience with structurally related molecules, offer a high probability of success, enabling researchers to advance their programs with stereochemically defined compounds.
References
- Stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: An In-depth Technical Guide. (n.d.). Benchchem.
- Chiral HPLC Separ
- Subramanian, G. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Welch, C. J., et al. (2010). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Zhang, Y., et al. (2019). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
- Schadt, H. S., et al. (2022).
A Comparative Guide to Assessing the Purity of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a spirocyclic amine, presents unique analytical challenges due to its structural complexity. This guide provides an in-depth comparison of analytical methodologies for assessing its purity, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
The molecular structure of this compound, featuring a secondary amine and a spiroketal, necessitates a multi-faceted analytical approach.[1] Potential impurities can stem from the synthetic route, degradation, or stereoisomers, requiring methods that can distinguish the target compound from structurally similar entities.[1]
The Imperative of Purity in Pharmaceutical Development
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international standards like the International Council for Harmonisation (ICH) guidelines place stringent controls on the levels of impurities in drug substances.[2][3][4][5][6][7] Impurities can impact the quality, safety, and efficacy of the final drug product, potentially leading to adverse health effects.[2] The ICH Q3A(R2) guideline, for instance, provides a framework for the identification, qualification, and control of impurities in new drug substances.[3][4][5][7]
Comparative Analysis of Core Analytical Techniques
A robust purity assessment strategy for this compound integrates multiple analytical techniques to provide a comprehensive profile of the compound. The choice of method is dictated by the specific impurity to be detected and the desired level of sensitivity and precision.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a stationary phase and a mobile gas phase. | High resolution for volatile impurities, excellent sensitivity with appropriate detectors (e.g., FID, MS).[1] | Requires derivatization for non-volatile amines to improve peak shape and thermal stability.[8] Not suitable for thermally labile compounds. | Analysis of residual solvents and volatile organic impurities.[9][10][11][12] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Chiral HPLC is essential for separating enantiomers.[8][][14][15][16] | May require derivatization for compounds lacking a UV chromophore. Lower resolution than GC for some volatile compounds. | Primary method for assay and impurity profiling, including chiral purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[17][18] | Provides unambiguous structural elucidation of the main compound and impurities.[19][20][21] Quantitative NMR (qNMR) allows for absolute purity determination without a reference standard.[1] | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.[17] | Structural confirmation, identification of unknown impurities, and absolute purity determination. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of the total molar purity of crystalline substances.[22][23] It is an absolute method that does not require a reference standard for the main component.[24] | Only applicable to crystalline compounds that melt without decomposition.[23][24] Less sensitive to impurities that are soluble in the solid state.[23] | Orthogonal method for verifying the purity of reference standards, particularly for compounds that are at least 98% pure.[24] |
| Titration | Quantitative chemical analysis method to determine the concentration of an identified analyte. | Simple, cost-effective, and accurate for determining the assay of the basic amine functional group. | Not selective for the target compound; will titrate any basic impurities present. Does not provide information on other types of impurities. | Assay of the total amine content. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. Method validation should be performed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[25]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Causality: The synthesis of this compound may involve various organic solvents.[26][27][28] Residual solvents do not provide therapeutic benefit and must be controlled within strict limits defined by guidelines such as USP <467>.[9][10][11][29] GC-MS is the standard technique for identifying and quantifying these volatile impurities.
Workflow for GC-MS Analysis of Residual Solvents
Caption: Workflow for GC-MS analysis of residual solvents.
Protocol:
-
Standard Preparation: Prepare a stock solution of USP <467> Class 1, 2, and 3 residual solvent standards in a suitable solvent like dimethyl sulfoxide (DMSO).[12]
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial. Add 1 mL of DMSO and an appropriate internal standard.
-
GC-MS Conditions:
-
Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[30]
-
Oven Program: Initial temperature of 70°C, ramped to 260°C at 6°C/min.[30]
-
Injector: Splitless, 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
-
Data Analysis: Identify and quantify residual solvents by comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of the reference standards.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Causality: HPLC is the workhorse for determining the purity and assay of pharmaceutical compounds due to its versatility and precision. For this compound, which lacks a strong UV chromophore, derivatization is often necessary to enhance detection. A reversed-phase method is typically suitable for separating the compound from its potential non-volatile impurities.
Workflow for HPLC Purity and Assay Determination
Caption: Workflow for HPLC purity and assay determination.
Protocol:
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Derivatization (if necessary): React the amine with a derivatizing agent such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) to introduce a fluorophore and chromophore.[14]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[31]
-
Gradient: A typical gradient might start at 5% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[31]
-
Detection: UV at an appropriate wavelength for the derivative, or a Charged Aerosol Detector (CAD) if derivatization is not performed.
-
-
Data Analysis: Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.
Chiral HPLC for Enantiomeric Purity
Causality: The spiro center in this compound can be chiral. In pharmaceutical applications, it is crucial to control the enantiomeric purity, as different enantiomers can have different pharmacological and toxicological profiles.[8] Chiral HPLC, using a chiral stationary phase (CSP), is the most effective technique for separating and quantifying enantiomers.[8]
Protocol:
-
Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for separating chiral amines.[8][15]
-
Mobile Phase: Normal phase chromatography with a mobile phase such as n-hexane/isopropanol/diethylamine is commonly used. The addition of a basic modifier like diethylamine is often necessary to improve the peak shape of basic compounds.[16]
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H or similar.
-
Mobile Phase: Isocratic elution with a mixture like n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or after derivatization.
-
-
Data Analysis: Calculate the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers.
Quantitative NMR (qNMR) for Absolute Purity
Causality: qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Workflow for Quantitative NMR (qNMR) Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Protocol:
-
Internal Standard Selection: Choose an internal standard (e.g., maleic acid) with a simple spectrum and peaks that do not overlap with the analyte's signals. The standard must be of high, certified purity.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[20]
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Use a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery and accurate integration.
-
-
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Conclusion: An Integrated Approach to Purity Assessment
No single analytical method can provide a complete picture of the purity of this compound. A comprehensive and reliable assessment requires an orthogonal approach, combining the strengths of multiple techniques. Chromatographic methods like HPLC and GC are indispensable for separating and quantifying impurities, with chiral HPLC being essential for stereoisomeric purity. Spectroscopic methods, particularly qNMR, offer an absolute measure of purity and are invaluable for structural elucidation of unknown impurities. Thermal analysis by DSC serves as an excellent complementary technique for verifying the purity of crystalline reference standards. By judiciously selecting and validating a combination of these methods, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound, thereby meeting the stringent requirements of the pharmaceutical industry.
References
- U.S. Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF.
- U.S. Pharmacopeia. General Chapter <467> Residual Solvents (2019). USP-NF.
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- USP 467 Residual Solvents Guide for Pharma Manufacturers.
- FAQs: <467> Residual Solvents. US Pharmacopeia (USP).
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- SPEX CertiPrep USP 467 Residual Solvents. ESSLAB.
- Use of DSC in Pharmaceuticals Drug Characteris
- Purity Determination by DSC.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
- Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA.
- Impurities in new drug substance| ICH Q3A(R2). YouTube.
- Q2(R2)
- A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermedi
- A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.
- Enantiomeric Purific
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
- NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.
- Identification and structure elucidation by NMR spectroscopy.
- Structural Elucidation with NMR Spectroscopy: Practical Str
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com.
- Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
- Technical Support Center: 1,4-Dioxaspiro[4.
- GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Der Pharma Chemica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uspnf.com [uspnf.com]
- 10. uspnf.com [uspnf.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. esslab.com [esslab.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. jchps.com [jchps.com]
- 19. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. veeprho.com [veeprho.com]
- 23. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 24. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. prepchem.com [prepchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. FAQs: Residual Solvents | USP [usp.org]
- 30. derpharmachemica.com [derpharmachemica.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
The Spirocyclic Scaffold: A Gateway to Three-Dimensionality and Enhanced Drug-Like Properties
A Comparative Analysis for Drug Design Professionals
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of spirocyclic scaffolds in drug design. We will delve into the inherent advantages of these three-dimensional structures, supported by experimental data from compelling case studies, and provide detailed protocols for the key assays used to evaluate their performance.
The Allure of the Third Dimension: Why Spirocycles?
Spirocycles, characterized by two rings sharing a single atom, offer a unique and powerful approach to drug design.[1] Their inherent three-dimensionality allows for a more precise and effective interaction with the complex topographies of biological targets.[1] This departure from planar structures often translates into significant improvements in a compound's pharmacological and pharmacokinetic properties.
One of the key advantages of incorporating spirocyclic scaffolds is the increase in the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with an increased probability of success in clinical development, primarily due to the introduction of out-of-plane substituents that enhance receptor-ligand complementarity.[2] This structural rigidity can also lock a molecule into a bioactive conformation, thereby improving potency and selectivity.[3]
Furthermore, the introduction of spirocycles can profoundly influence a molecule's physicochemical properties.[4] Strategic incorporation of these scaffolds has been shown to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical for developing viable drug candidates.[4][5]
Case Study 1: Enhancing Selectivity and Reducing Toxicity in PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of therapeutics, particularly in the treatment of cancers with DNA repair deficiencies. Olaparib, a potent PARP inhibitor, contains a piperazine ring. While effective, off-target effects and associated toxicities can be a concern. In a compelling example of the power of spirocyclic scaffolds, a derivative of Olaparib was synthesized where the piperazine ring was replaced with a 2,6-diazaspiro[3.3]heptane moiety.[1]
Olaparib [label=<
| Olaparib |
![]() |
>];
Analog [label=<
| 2,6-Diazaspiro[3.3]heptane Analog |
![]() |
>];
Olaparib -> Analog [label="vs."]; } Structural comparison of Olaparib and its spirocyclic analog.
This seemingly subtle modification resulted in a profound improvement in the inhibitor's selectivity profile and a reduction in its cytotoxic effects.
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cytotoxicity (OVCAR8) | DNA Damage (γ-H2AX) |
| Olaparib | 1.9 | 1.5 | High | Significant |
| 2,6-Diazaspiro[3.3]heptane Analog (10e) | 12.6 | >10,000 | Reduced | Minimal |
Data synthesized from multiple sources.[1][6][7]
The spirocyclic analog demonstrated a remarkable increase in selectivity for PARP-1 over PARP-2.[1] This enhanced selectivity is attributed to the rigid, three-dimensional conformation of the spirocycle, which allows for a more specific interaction with the catalytic domain of PARP-1 while disfavoring binding to PARP-2.[1] Crucially, this improved selectivity translated to a significant reduction in DNA damage and overall cytotoxicity, highlighting the potential of spirocyclic scaffolds to generate safer therapeutic candidates.[1]
Case Study 2: Improving Physicochemical Properties of MCHr1 Antagonists
The melanin-concentrating hormone receptor 1 (MCHr1) is a G protein-coupled receptor implicated in the regulation of appetite and energy homeostasis, making it an attractive target for the treatment of obesity.[8] However, the development of MCHr1 antagonists has been hampered by challenges related to their physicochemical properties, including poor solubility and metabolic instability.
In a successful lead optimization program, researchers replaced a flexible morpholine ring in a series of MCHr1 antagonists with various azaspirocycles.[2] This strategic modification led to a significant improvement in the compounds' drug-like properties.
| Scaffold | cLogD | Human Liver Microsomal Stability (T½ min) | hERG Inhibition (IC₅₀ µM) |
| Morpholine Analog | 3.5 | <15 | 1.2 |
| Azaspiro[3.3]heptane Analog | 2.8 | >60 | 15 |
Representative data synthesized from literature.[2][9]
The introduction of the spirocyclic scaffold resulted in a decrease in lipophilicity (lower cLogD) and a dramatic increase in metabolic stability in human liver microsomes.[2] The rigid nature of the spirocycle is thought to shield the molecule from metabolic enzymes, leading to a longer half-life. Furthermore, the spirocyclic analogs often exhibit reduced affinity for the hERG potassium channel, a critical off-target that can lead to cardiotoxicity.[9] This case study underscores the utility of spirocyclic scaffolds in fine-tuning the physicochemical properties of drug candidates to overcome common developmental hurdles.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, we provide detailed, step-by-step methodologies for the key in vitro assays used in the comparative analysis of spirocyclic scaffolds.
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[10]
Materials:
-
Test compound (10 mM in DMSO)
-
Human liver microsomes (20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile with internal standard (e.g., warfarin)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a 1 mg/mL solution of human liver microsomes in phosphate buffer.
-
Add the test compound to the microsomal solution to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction.[8]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (T½) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the compound.[10]
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.[11]
Materials:
-
Test compound (10 mM in DMSO)
-
Phosphate buffered saline (PBS, pH 7.4)
-
96-well filter plates (0.45 µm)
-
96-well UV-transparent plates
-
Plate reader
Procedure:
-
Add the test compound in DMSO to a 96-well plate.
-
Add PBS to each well to achieve a final compound concentration range (e.g., 1-200 µM).
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the solutions through the 96-well filter plate into a new UV-transparent plate.
-
Measure the UV absorbance of the filtrate at a wavelength where the compound has maximum absorbance.
-
Calculate the solubility by comparing the absorbance to a standard curve of the compound in DMSO.[12]
hERG Patch-Clamp Assay
The "gold standard" for assessing a compound's potential to cause cardiotoxicity by blocking the hERG potassium channel.[13]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External and internal patch-clamp solutions
-
Test compound at various concentrations
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture the hERG-expressing HEK293 cells to an appropriate confluency.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents.
-
Perfuse the cell with the external solution containing the test compound at increasing concentrations.
-
Record the hERG current at each concentration.
-
The percentage of current inhibition is calculated for each concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[13]
Synthesis of Key Spirocyclic Scaffolds
The increasing popularity of spirocyclic scaffolds has driven the development of novel and efficient synthetic methodologies. Here, we briefly outline the synthesis of two key scaffolds highlighted in our case studies.
Conclusion
Spirocyclic scaffolds represent a powerful tool in the medicinal chemist's arsenal for overcoming the limitations of traditional planar molecules. Their inherent three-dimensionality provides a pathway to enhanced potency and selectivity, while also offering a means to fine-tune physicochemical properties for improved drug-likeness. The case studies presented here provide compelling evidence of the transformative impact that the strategic incorporation of spirocycles can have on a drug discovery program. As synthetic methodologies continue to evolve, we can expect to see an even greater proliferation of these fascinating and impactful structures in the next generation of therapeutic agents.
References
-
Bevan, P., & Ryder, H. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(11), 513-520. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Hopkins, A. L., & Groom, C. R. (2002). The druggable genome. Nature Reviews Drug Discovery, 1(9), 727-730. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
-
Pan, D., & Lu, C. (2012). A practical and efficient method for the determination of kinetic solubility in early drug discovery. Combinatorial Chemistry & High Throughput Screening, 15(1), 63-70. [Link]
-
Perry, M., & Crumb, W. J. (2008). Role of hERG potassium channel assays in drug development. Assay and Drug Development Technologies, 6(1), 33-42. [Link]
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Johansson, A., et al. (2016). Evolution of physicochemical properties of melanin concentrating hormone receptor 1 (MCHr1) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4559-4564. [Link]
-
Crumb, W. J., et al. (2016). An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) panel of human ion channels. Journal of Pharmacological and Toxicological Methods, 81, 251-262. [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-4. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Thorsell, A. G., et al. (2022). Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors. Cancers, 14(16), 4038. [Link]
-
Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(10), e2118768119. [Link]
-
Kim, S., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(19), 11822. [Link]
Sources
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of physicochemical properties of melanin concentrating hormone receptor 1 (MCHr1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Spirocyclic Advantage: A Comparative Guide to N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in Drug Discovery
In the intricate landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. Among the myriad of scaffolds available to the modern drug hunter, spirocyclic systems have emerged as a particularly compelling class of three-dimensional (3D) structures. This guide provides an in-depth technical comparison of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a representative spirocyclic amine, against more conventional amine-containing moieties. We will explore the inherent advantages of this spirocyclic scaffold, supported by comparative data and detailed experimental protocols, to empower researchers in their quest for the next generation of therapeutics.
The Allure of the Third Dimension: Why Spirocycles?
Historically, drug discovery has been dominated by flat, aromatic structures. However, the increasing complexity of biological targets necessitates a departure from "flatland" towards more sophisticated 3D scaffolds.[1] Spirocycles, characterized by two rings sharing a single atom, offer a unique and rigid 3D geometry that can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1][2]
The introduction of a spirocyclic moiety, such as the 1,4-dioxaspiro[4.5]decane system, can offer several key advantages:
-
Enhanced Target Engagement: The rigid, 3D arrangement of functional groups on a spirocyclic core can lead to more precise and potent interactions with the complex topographies of protein binding sites. This can result in improved potency and selectivity.[1][2]
-
Improved Physicochemical Properties: The increased sp³ character of spirocyclic compounds often translates to improved solubility, a crucial parameter for drug absorption and formulation. Furthermore, the rigid nature of the scaffold can shield metabolically susceptible sites, leading to enhanced metabolic stability.[1]
-
Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, providing opportunities for the development of first-in-class therapeutics with strong intellectual property positions.
This compound: A Case Study in Spirocyclic Design
This compound serves as an excellent exemplar of the benefits of spirocyclic design. Its structure combines a basic amine, a common pharmacophoric element, with a rigid spiro-ketal system. This unique combination has been explored in the context of various biologically active compounds, including ligands for serotonin and sigma-1 receptors.
This compound
Comparative Analysis of Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its pharmacokinetic profile and, ultimately, its success as a drug. Here, we compare this compound with common cyclic and acyclic amine alternatives.
| Compound | Structure | Type | pKa of Conjugate Acid (pKaH) | cLogP / XlogP |
| This compound | Spirocyclic | Predicted: ~9.5-10.5 | 0.5[3] | |
| N-Methylpiperidine | Cyclic | 10.08 | 1.86 | |
| N-Methyldiethylamine | Acyclic | 10.98 | 1.45 | |
| Morpholine | Cyclic (Heteroatom) | 8.33 | -0.85 |
Key Insights:
-
Lipophilicity (logP): Lipophilicity is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted XlogP of 0.5 for this compound is significantly lower than that of N-methylpiperidine and N-methyldiethylamine. This is a direct consequence of the two oxygen atoms in the 1,4-dioxaspiro moiety, which increase the molecule's polarity. Lower lipophilicity can be beneficial in reducing off-target effects and improving metabolic stability.
The Spirocyclic Advantage in Action: Impact on Pharmacological Properties
The true value of a molecular scaffold lies in its ability to positively influence the pharmacological properties of a drug candidate. While direct comparative studies on this compound are limited, a wealth of literature on analogous spirocyclic systems demonstrates their potential.
Improved Potency and Selectivity:
The rigid nature of the spirocyclic core in this compound pre-organizes the conformation of the molecule, reducing the entropic penalty upon binding to a target. This can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, the well-defined 3D arrangement of substituents can allow for more specific interactions with the target protein, leading to enhanced selectivity over related proteins and reducing the risk of off-target side effects.
Favorable ADME Profile:
-
Solubility: The incorporation of the polar 1,4-dioxaspiro moiety is expected to enhance the aqueous solubility of molecules containing this scaffold compared to their more lipophilic carbocyclic counterparts.
-
Metabolic Stability: The spirocyclic core can sterically hinder access of metabolic enzymes to labile sites on the molecule, thereby improving its metabolic stability and increasing its half-life in the body. For instance, replacing a more flexible piperidine or acyclic amine with a spirocyclic amine can block common sites of metabolism, such as N-dealkylation or oxidation of adjacent carbons.
Experimental Protocols for Comparative Evaluation
To empirically validate the advantages of this compound, a series of head-to-head in vitro experiments against comparator amines is essential. Below are detailed protocols for key assays.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of the amine.
Materials:
-
This compound and comparator amines
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 10 mM solution of the amine in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but its concentration should be kept to a minimum.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Begin stirring the solution and place the calibrated pH electrode into the solution.
-
Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.
-
Continue the titration until the pH has dropped significantly.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of the amine to phase I metabolism.
Materials:
-
This compound and comparator amines
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsome suspension and NADPH regenerating system to 37 °C.
-
In a 96-well plate, add the amine (final concentration, e.g., 1 µM) to the phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes and NADPH regenerating system.
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolic Stability Assay Workflow
Protocol 3: Cell Permeability Assessment using Caco-2 Monolayers
Objective: To evaluate the potential for intestinal absorption of the amine.
Materials:
-
This compound and comparator amines
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) permeability, add the amine solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) permeability, add the amine solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37 °C with 5% CO₂.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the amine by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.
Conclusion: A Strategic Choice for Modern Drug Discovery
The strategic incorporation of spirocyclic scaffolds like this compound represents a powerful approach to overcoming many of the challenges faced in modern drug discovery. The inherent three-dimensionality, coupled with the ability to fine-tune physicochemical properties, offers a clear advantage over traditional, flatter amine structures. By providing a rigid framework for optimal target engagement and a means to enhance ADME properties, this spirocyclic amine and its analogs hold significant promise for the development of innovative and effective medicines. The experimental protocols provided herein offer a robust framework for the direct comparison and validation of these advantages, empowering researchers to make data-driven decisions in their pursuit of the next breakthrough therapies.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
PubChem. This compound. [Link]
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-4. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. This compound and its analogs are classified as hazardous.[1][2] The primary hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Therefore, all handling and disposal preparations must be conducted with appropriate Personal Protective Equipment (PPE) and within a certified chemical fume hood to minimize exposure.[4]
| PPE Requirement | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To prevent accidental splashes and contact with eyes, which can cause serious irritation.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can lead to irritation.[5][6][7] |
| Body Protection | Laboratory coat. | To protect clothing and underlying skin from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To prevent inhalation of vapors or aerosols, which may cause respiratory tract irritation.[2][4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through collection and transfer to a licensed professional hazardous waste disposal service.[4][5] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5][8]
Step 1: Waste Identification and Segregation
The first critical step is the correct identification and segregation of the waste stream. This prevents hazardous reactions and ensures proper handling by waste management professionals.[5]
-
Classify Waste: All materials contaminated with this compound must be classified as hazardous chemical waste.[4]
-
Segregate Waste Streams:
-
Keep this compound waste separate from other chemical wastes.[5]
-
Specifically, segregate it from incompatible substances like acids and strong oxidizing agents.[1][5]
-
Maintain separate containers for liquid waste (e.g., solutions containing the amine) and solid waste (e.g., contaminated gloves, weigh boats, absorbent pads).[4]
-
Step 2: Containerization
Proper containerization is essential to prevent leaks and exposure.
-
Select Appropriate Containers: Use dedicated, clearly labeled waste containers made of chemically compatible material, such as high-density polyethylene (HDPE).[4] Ensure containers are in good condition, free from cracks or damage, and have a secure, leak-proof lid.[4]
-
Do Not Overfill: Fill containers to no more than 80% capacity to allow for expansion of vapors and to prevent spills during handling and transport.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a cornerstone of safe waste management.
-
Label Contents: The waste container must be clearly labeled with the words "HAZARDOUS WASTE ".[4]
-
Identify Components: The label must identify the contents as "this compound Waste" and list all other components of the waste, including solvents and their approximate concentrations.[4]
-
Affix Hazard Symbols: Include the appropriate GHS pictograms for skin/eye irritation and other identified hazards.
Step 4: Storage
Waste containers must be stored safely and securely pending collection.
-
Storage Location: Store waste containers in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from direct sunlight, heat sources, and incompatible substances.[1][5]
-
Secondary Containment: It is best practice to store liquid waste containers within a larger, chemically resistant secondary containment bin to contain any potential leaks.
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has reached the maximum allowable storage time per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
Maintain Records: Keep detailed records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[5]
Emergency Procedures for Spills
Preparedness for accidental spills is a critical component of laboratory safety.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant or you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
-
-
For Minor Spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using absorbent pads or other inert materials.
-
Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution and wash thoroughly.
-
Label the waste container appropriately and manage it as hazardous waste.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of hazardous chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal activities comply with federal, state, and local regulations, as well as your institution's specific policies.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. fishersci.ca [fishersci.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Senior Application Scientist's Guide to the Safe Handling of N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Understanding the Hazard: A Proactive Approach to Safety
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine belongs to the amine class of organic compounds. Amines can present a range of hazards, including skin and eye irritation, respiratory issues, and potential allergic reactions[1]. The structurally related compound, 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming similar hazard characteristics.
Key Assumed Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation[2].
-
Serious Eye Damage: Vapors or splashes can cause significant eye irritation or damage[2][3].
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract[2].
A thorough risk assessment should be conducted before commencing any work with this compound[1].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage[2][3][4]. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation[2][4]. Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | A lab coat or chemical-resistant coveralls. | Provides a barrier against accidental spills and splashes, protecting the skin from potential irritation[4][5]. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors. | Necessary when working in poorly ventilated areas or when there is a risk of inhaling vapors or aerosols, which may cause respiratory irritation[1][2][6]. |
| Foot Protection | Closed-toe shoes made of a non-absorbent material. | Protects feet from spills and falling objects. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures a controlled laboratory environment.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2][7].
-
PPE Donning: Before handling the compound, ensure all required PPE is correctly donned.
-
Material Handling: Avoid direct contact with the skin, eyes, and clothing[7]. Do not breathe in vapors or mists[3][7].
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn[3][5][7].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][7].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[2][3][7].
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor[2][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
-
Spill: In case of a spill, evacuate the area. For small spills, absorb the material with an inert substance and place it in a suitable container for disposal. Ensure adequate ventilation. For large spills, follow your institution's emergency response plan[7].
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Container: Dispose of the compound and any contaminated materials in a clearly labeled, sealed container for chemical waste[3].
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste[1]. Contact your institution's environmental health and safety department for specific guidance.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated waste container and disposed of as chemical waste.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


